Product packaging for Isoproterenol Sulfate(Cat. No.:CAS No. 6078-56-4)

Isoproterenol Sulfate

Cat. No.: B1209730
CAS No.: 6078-56-4
M. Wt: 556.6 g/mol
InChI Key: CUQPTVCVZLUXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoproterenol Sulfate, also known as Isoprenaline Sulfate, is a potent, synthetic catecholamine that acts as a non-selective beta-adrenergic receptor agonist . This compound is a key pharmacological tool in biomedical research, primarily due to its strong affinity for and activation of both β1 and β2-adrenergic receptors . Its primary mechanism of action involves the activation of G-protein coupled receptors, leading to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels . In research, this compound is extensively used to study cardiac physiology and pathophysiology. Through β1-receptor agonism, it produces positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects . It is a standard agent in experimental models for investigating bradycardia, heart block, cardiogenic shock, and for provoking arrhythmias in electrophysiological studies . Furthermore, its potent β2-receptor mediated effects, which include bronchodilation and peripheral vasodilation, make it valuable for studying pulmonary airway dynamics and vascular physiology . Researchers also utilize this compound in tilt-table testing to provoke syncope and in studies of interoceptive awareness due to its pronounced cardiovascular effects . Chemically identified as C22H34N2O6·H2SO4·2H2O with a molecular weight of 556.62 g/mol , it typically presents as a white to almost white powder . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40N2O12S B1209730 Isoproterenol Sulfate CAS No. 6078-56-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPTVCVZLUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976254
Record name Isoproterenol sulfate dihydrate
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Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-56-4, 299-95-6
Record name Isoproterenol sulfate [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline sulphate
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Record name Isoprenalinsulfat
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Record name ISOPROTERENOL SULFATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Pharmacological Significance

The journey of isoproterenol (B85558) (also known as isoprenaline) in research began in the 1940s. drugbank.comnih.gov Early investigations revealed its potent ability to dilate the bronchi and increase heart rate and cardiac output without causing the vasoconstriction associated with adrenaline. drugbank.comnih.govdrugbank.com This unique profile, detailed in a 1943 U.S. patent, highlighted its wider therapeutic index and stronger action compared to adrenaline. drugbank.comnih.govdrugbank.com Isoproterenol was first approved for medical use in the United States in 1947 and has since been instrumental in both clinical applications and fundamental research. nih.gov

The Power of Non Selective Adrenergic Agonism

Isoproterenol (B85558) sulfate's primary mechanism of action involves the stimulation of both beta-1 (β1) and beta-2 (β2) adrenergic receptors. nih.govpatsnap.com This non-selective agonism triggers a cascade of intracellular events, primarily through the G-alpha stimulatory (Gs) protein pathway. nih.gov

Upon binding to beta-adrenergic receptors, isoproterenol activates the enzyme adenylate cyclase, which converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govpatsnap.comnih.gov This increase in intracellular cAMP, a crucial second messenger, activates protein kinase A (PKA). nih.govpatsnap.com The subsequent phosphorylation of various cellular proteins by PKA leads to a wide array of physiological responses. patsnap.com

Key Physiological Effects of Isoproterenol-Mediated Beta-Adrenergic Stimulation:

ReceptorPrimary LocationKey Physiological Response
Beta-1 (β1) Cardiac TissueIncreased heart rate (positive chronotropic effect), Increased force of contraction (positive inotropic effect). nih.govpatsnap.comncats.io
Beta-2 (β2) Bronchial Smooth MuscleRelaxation of bronchial smooth muscle, leading to bronchodilation. patsnap.comnih.gov
Vascular Smooth MuscleVasodilation, particularly in skeletal muscle, leading to decreased peripheral resistance. patsnap.comncats.io
Uterine and GI Smooth MuscleRelaxation. nih.gov

A Mechanistic Probe in Cellular and Molecular Biology

The well-defined mechanism of isoproterenol (B85558) sulfate (B86663) makes it an exceptional tool for investigating fundamental cellular and molecular processes. Researchers utilize isoproterenol to explore the intricacies of G-protein coupled receptor (GPCR) signaling, second messenger systems, and the regulation of various cellular functions.

Recent studies have leveraged isoproterenol to delve into complex biological questions:

Cancer Research: In a study on SW480 colon cancer cells, isoproterenol treatment was shown to increase cell viability and migration. nih.gov It also led to a metabolic shift towards oxidative phosphorylation, as evidenced by an increased oxygen consumption rate (OCR) and decreased extracellular acidification rate (ECAR). nih.gov Furthermore, isoproterenol altered the expression of genes associated with stemness, such as c-MYC and NANOG. nih.gov

Stem Cell Differentiation: Research has demonstrated that isoproterenol can influence the differentiation of various stem cell types. For instance, it has been shown to promote the differentiation of cardiosphere-derived cells (CDCs) into cardiomyocytes. nih.govamegroups.org This effect is mediated, in part, through the activation of the p38 MAPK signaling pathway. nih.gov

Neurobiology: Studies on cerebellar Purkinje cells have revealed that β-adrenergic receptor activation by isoproterenol can modulate the properties of action potentials in axons. frontiersin.org This includes a reduction in the amplitude and conduction velocity of action potentials, highlighting the dynamic regulation of neuronal signaling. frontiersin.org

Cardiovascular Research: Isoproterenol is frequently used to create experimental models of cardiac stress and injury. For example, high doses can induce myocardial infarction in animal models, providing a platform to study the efficacy of potential cardioprotective agents. e-century.us In one such study, the natural compound baicalin (B1667713) was shown to ameliorate isoproterenol-induced myocardial damage by reducing inflammation and oxidative stress. e-century.us

Interactive Data Table: Effects of Isoproterenol in Cellular Research

Cell TypeExperimental ModelKey FindingsReference
SW480 Colon Cancer CellsIn vitro cultureIncreased cell viability and migration; metabolic shift to oxidative phosphorylation. nih.gov
Cardiosphere-Derived Cells (CDCs)In vitro culturePromoted differentiation into cardiomyocytes; inhibited proliferation. nih.govamegroups.org
Cerebellar Purkinje CellsPatch-clamp recordingModulated action potential amplitude and conduction velocity. frontiersin.org
H9C2 CardiomyoblastsIsoproterenol-induced apoptosisApigenin inhibited isoproterenol-induced apoptosis and inflammation. mdpi.com

Current Paradigms and Emerging Research

Beta-Adrenergic Receptor Binding and Activation Profile

Isoproterenol exhibits a high affinity for both β1- and β2-adrenergic receptors, with a comparatively lower affinity for the β3 subtype. This non-selective binding profile is fundamental to its broad physiological effects. The isopropylamine (B41738) group in its structure is a key determinant of its selectivity for β-adrenergic receptors. doaj.org

In isolated systems, isoproterenol demonstrates a high affinity for β1-adrenergic receptors (β1-AR). Studies using radioligand binding assays in various isolated cell and membrane preparations have quantified this interaction. For instance, in membranes from Chinese Hamster Ovary (CHO) cells overexpressing human β1-ARs, the inhibition constant (Ki) for isoproterenol was determined to be approximately 2.0 µM. biorxiv.org Another study reported a Ki value of 0.22 μM for isoproterenol at the β1-AR in the presence of GTP. nih.gov The binding of isoproterenol to β1-AR is crucial for initiating the signaling cascade that leads to increased cardiac contractility and heart rate. nih.gov

Table 1: Binding Affinity of Isoproterenol for β1-Adrenoceptors in Isolated Systems

PreparationRadioligandMeasured ParameterValueReference
CHO cell membranes expressing human β1-AR[125Iodo]cyanopindololKi~2.0 µM biorxiv.org
Not specified (with GTP)Not specifiedKi0.22 µM nih.gov
Rat cerebral cortical membranes[3H]dihydroalprenololpKi6.17 guidetopharmacology.org

Isoproterenol also displays high affinity for β2-adrenergic receptors (β2-AR), mediating responses such as smooth muscle relaxation. In CHO cell membranes expressing human β2-ARs, the Ki for isoproterenol was found to be approximately 2.1 µM. biorxiv.org In the absence of GTP, which promotes a high-affinity state, the Ki has been reported to be as low as 0.02 μM. nih.gov Further studies have shown that in the presence of the Gs protein, the affinity of isoproterenol for the β2-AR increases significantly, with a reported Ki of 1.07 nM. vub.be This highlights the dynamic nature of the receptor-agonist interaction, which is influenced by the coupling of the G protein.

Table 2: Binding Affinity of Isoproterenol for β2-Adrenoceptors in Isolated Systems

PreparationRadioligandMeasured ParameterValueReference
CHO cell membranes expressing human β2-AR[125Iodo]cyanopindololKi~2.1 µM biorxiv.org
Not specified (without GTP)Not specifiedKi0.02 µM nih.gov
β2AR reconstituted into HDL particles (with Gs)Not specifiedKi1.07 nM vub.be
β2AR reconstituted into HDL particles (without Gs)Not specifiedKi107 nM vub.be

The interaction of isoproterenol with β3-adrenergic receptors (β3-AR) is characterized by a lower affinity compared to β1- and β2-ARs. nih.gov In CHO-K1 cells expressing human β3-ARs, isoproterenol acts as a full agonist. plos.org The potency of isoproterenol at the β3-adrenoceptor can be influenced by the level of receptor expression and the type of assay used. nih.gov For instance, the potency of catecholamines at the human β3-adrenoceptor was found to be significantly higher in intact cell cAMP accumulation assays compared to membrane-based adenylyl cyclase activation assays. nih.gov Functionally, the activation of β3-ARs is primarily associated with lipolysis in adipose tissue. nih.gov

Table 3: Functional Potency of Isoproterenol at Human β3-Adrenoceptors

Cell LineAssay TypeMeasured ParameterValueReference
CHO-K1 cellscAMP accumulationIso5022.5 nM - 943 nM (depending on conditions) plos.org
CHO cellsFunctional assaysPotencyVaries with receptor density nih.gov

G-Protein Coupled Receptor (GPCR) Transduction Mechanisms

The binding of isoproterenol to β-adrenergic receptors initiates a cascade of intracellular events mediated by heterotrimeric G-proteins. This signal transduction pathway is a hallmark of GPCR activation.

Upon binding of isoproterenol, the β-adrenergic receptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gs. nih.gov This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). nih.gov The now GTP-bound Gαs dissociates from the βγ-subunits and becomes active. nih.gov Cryo-electron microscopy studies have revealed the molecular details of this activation process, showing that the isoproterenol-bound β1-AR induces a rotational opening of the α-helical domain of Gs away from its Ras-like domain. nih.gov Kinetic studies have shown that full agonists like isoproterenol induce a faster recruitment of the Gs protein compared to partial agonists. frontiersin.org

The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). oup.compnas.org This leads to an increase in intracellular cAMP levels. The isoproterenol-induced cAMP response is dose-dependent. In cardiomyocytes, low concentrations of isoproterenol (10-12 to 10-8 M) lead to a transient and dose-dependent increase in cAMP, while higher concentrations (10-8 to 10-5 M) result in a saturated initial increase followed by a sustained, dose-dependent level. nih.gov The accumulation of cAMP is a critical step in the signaling pathway, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets. nih.gov

Table 4: Isoproterenol-Induced cAMP Response in Isolated Cells

Cell TypeIsoproterenol ConcentrationObserved Effect on cAMPReference
Cardiomyocytes10-12 to 10-8 MTransient, dose-dependent increase nih.gov
Cardiomyocytes10-8 to 10-5 MSaturated initial increase, then sustained dose-dependent level nih.gov
Human astrocytoma cellsLow concentrationsDecreased accumulation after desensitization nih.gov
HASM cells1.0 µMTime-dependent accumulation researchgate.net

Activation of Protein Kinase A (PKA) and Downstream Phosphorylation Events

Isoproterenol sulfate is a potent non-selective beta-adrenergic agonist. drugs.com Its mechanism of action is initiated by binding to beta-adrenergic receptors (β-ARs), which are G-protein-coupled receptors. patsnap.com This binding event triggers the activation of the associated Gs protein, which in turn stimulates the enzyme adenylate cyclase. patsnap.com Activated adenylate cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP). patsnap.comnih.gov The resultant increase in intracellular cAMP levels is a critical step that leads to the activation of Protein Kinase A (PKA). patsnap.comnih.govdrugbank.com

Once activated, PKA phosphorylates a variety of downstream protein targets and ion channels, leading to diverse physiological effects. patsnap.com In cardiac myocytes, PKA phosphorylates L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum. nih.gov This action increases the influx of calcium into the cells, enhancing myocardial contractility (positive inotropy) and heart rate (positive chronotropy). patsnap.comnih.gov

In different tissues, the downstream effects of PKA activation are tailored to the specific cell type. For instance, in bronchial smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase (MLCK). patsnap.com The inhibition of MLCK reduces the phosphorylation of myosin light chains, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. patsnap.com

Experimental studies have confirmed the rapid and concentration-dependent activation of PKA by isoproterenol. nih.govnih.gov In rat parotid acinar cells, PKA activation, as measured by the phosphorylation of its substrates, appears to reach a maximum within approximately 10 seconds of isoproterenol application. nih.gov

Table 1: Isoproterenol-Induced PKA Activation Pathway

Step Molecule/Process Description
1 Isoproterenol Binding Binds to β-adrenergic receptors. patsnap.com
2 G-Protein Activation Activates the stimulatory G-protein (Gs). patsnap.com
3 Adenylate Cyclase Gs activates adenylate cyclase. nih.gov
4 cAMP Production Adenylate cyclase converts ATP to cyclic AMP (cAMP). nih.govdrugbank.com
5 PKA Activation Increased cAMP levels activate Protein Kinase A (PKA). patsnap.comdrugbank.com

Exploration of Alpha-Adrenoceptor Modulation by this compound

While isoproterenol is predominantly recognized for its high affinity for β-adrenergic receptors, research has revealed that it can also modulate alpha-adrenoceptors (α-ARs), particularly at higher concentrations. nih.gov Historically, studies have noted that high doses of isoproterenol can elicit α-mediated physiological responses, such as the contraction of smooth muscles in various tissues and an increase in blood pressure, which could be blocked by α-AR antagonists. nih.gov More recent and detailed investigations have confirmed that isoproterenol can act as a biased agonist at the alpha-1A-adrenoceptor (α1A-AR). nih.govnih.gov

Investigation of α1-Adrenoceptor Interactions and Functional Relevance

Detailed cellular studies have demonstrated that isoproterenol directly interacts with the α1A-AR. This interaction was confirmed through experiments where the signaling effects of isoproterenol were blocked by α1A-AR selective antagonists. nih.govnih.gov In cellular models such as HEK-293/EBNA cells transiently expressing the α1A-AR and CHO cells stably expressing the receptor, isoproterenol was shown to induce cellular responses. nih.gov

The functional relevance of this interaction, however, points towards a "biased agonism." Isoproterenol stimulation led to low-potency calcium (Ca2+) mobilization. nih.gov Crucially, the kinetics of these Ca2+ transients were distinct from typical Gαq-mediated calcium mobilization. nih.govnih.gov Specifically, the response lacked the rapid inositol (B14025) phosphate (B84403) (IP) accumulation that is characteristic of canonical α1A-AR activation via the Gαq/PLC pathway. nih.govnih.gov This indicates that isoproterenol, when binding to the α1A-AR, preferentially activates a non-canonical signaling pathway, rather than the full spectrum of responses typically associated with α1-agonists. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling Cascades

A key finding from the investigation into isoproterenol's α1A-AR activity is its selective activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade. nih.govnih.gov In the same cellular models where isoproterenol induced atypical calcium responses, it also evoked low-potency ERK activity that was blockable by α1A-AR antagonists. nih.govnih.gov

This signaling bias suggests that isoproterenol functions as a novel type of α1A-AR partial agonist that favors the MAPK/ERK pathway, likely in a manner that is independent of Gαq protein coupling. nih.govnih.gov This is a distinct mechanism from the β-AR-mediated activation of ERK, which can also occur. rndsystems.com Other studies have shown that in cardiomyocytes, isoproterenol-induced ERK activation is a complex process that can be mediated by calcineurin following an increase in intracellular calcium. ahajournals.org The MAPK/ERK pathway is a known contributor to cellular processes like cardiac hypertrophy, a condition that can be modeled using isoproterenol. jci.orgspandidos-publications.com

Table 2: Isoproterenol's Biased Agonism at the α1A-Adrenoceptor

Feature Canonical α1A-AR Agonism Isoproterenol-Mediated α1A-AR Signaling
Primary G-Protein Gαq Likely Gαq-independent nih.govnih.gov
IP Accumulation Present Not detected nih.govnih.gov
Ca2+ Mobilization Robust, with fast and sustained phases Low potency, atypical kinetics nih.gov

| MAPK/ERK Activation | Can occur | Preferentially activated nih.govnih.gov |

Receptor Regulation and Desensitization Mechanisms in Experimental Models

Continuous or prolonged exposure of adrenergic receptors to an agonist like isoproterenol leads to a process of desensitization, a regulatory mechanism that attenuates the cellular response despite the continued presence of the stimulus. nih.govnih.gov

Agonist-Induced Receptor Desensitization and Uncoupling

Agonist-induced desensitization is a rapid and profound process. In experimental models using human neutrophils, preincubation with isoproterenol resulted in a rapid loss of responsiveness, with an 80% decrease in isoproterenol-induced cyclic AMP stimulation occurring within just 10 minutes. nih.gov This process is initially characterized by receptor "uncoupling." nih.govnih.gov

Studies in human astrocytoma cells have delineated a two-step mechanism for desensitization. The initial, rapid phase involves the functional uncoupling of the β-receptor from its G-protein and adenylate cyclase, leading to a loss of hormonal responsiveness with little to no change in the number of receptors on the cell surface. nih.gov This is followed by a slower second phase, where a gradual decrease in the number of measurable β-adrenergic receptors occurs, a process known as downregulation. nih.gov The uncoupled state is characterized by a significant decrease in the receptor's affinity for the agonist. nih.gov

Role of G-Protein Coupled Receptor Kinases (GRKs)

The primary molecular drivers of receptor uncoupling are G-protein coupled receptor kinases (GRKs). oup.comnih.gov Upon agonist binding to the receptor, GRKs are recruited and phosphorylate the active receptor. nih.gov This phosphorylation event increases the receptor's affinity for proteins called β-arrestins. ahajournals.org The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's ability to interact with and activate its G-protein, effectively uncoupling it from downstream signaling cascades. nih.govahajournals.org

There are several members of the GRK family, and their involvement can be specific to certain tissues and receptors. oup.com

GRK2 : In the heart, GRK2 (also known as β-adrenergic receptor kinase 1 or βARK1) is a key regulator of β-AR desensitization. oup.com Increased levels of GRK2 are associated with heart failure, where they contribute to the blunted cardiac response to catecholamines. oup.com Animal models with cardiac-specific deletion of GRK2 exhibit enhanced sensitivity to isoproterenol and impaired desensitization. ahajournals.org

GRK5 : Overexpression of GRK5 in the hearts of transgenic mice also leads to significant β-AR desensitization, resulting in a blunted contractile response to isoproterenol stimulation. pnas.org

GRK6 : In primary uterine smooth muscle cells, studies have identified the GRK4-6 family, and specifically GRK6, as the endogenous kinase responsible for mediating homologous β-AR desensitization following isoproterenol stimulation. oup.com

Table 3: Key Molecules in Isoproterenol-Induced Desensitization

Molecule Family/Type Role in Desensitization
Isoproterenol β-Adrenergic Agonist Initiates the desensitization process through sustained receptor activation. nih.govnih.gov
GRK2 (βARK1) G-Protein Coupled Receptor Kinase Phosphorylates activated β-ARs in the heart, leading to uncoupling. oup.comahajournals.org
GRK5 G-Protein Coupled Receptor Kinase Overexpression desensitizes myocardial β-ARs to isoproterenol. pnas.org
GRK6 G-Protein Coupled Receptor Kinase Mediates homologous β-AR desensitization in uterine smooth muscle. oup.com

| β-Arrestin | Arrestin Protein | Binds to GRK-phosphorylated receptors, physically uncoupling them from G-proteins. nih.govahajournals.org |

Involvement of β-Arrestins in Receptor Functional Impairment

Upon stimulation by an agonist such as isoproterenol, β-adrenergic receptors (β-ARs) undergo a process of desensitization to prevent overstimulation. nih.gov This regulatory mechanism is critically mediated by proteins known as β-arrestins. nih.gov The canonical model begins with G protein-coupled receptor kinases (GRKs) phosphorylating the agonist-occupied receptor. nih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestins (β-arrestin1 and β-arrestin2). nih.gov

The binding of β-arrestin to the phosphorylated β2-adrenergic receptor (β2AR) effectively "arrests" the receptor's ability to couple with and activate G proteins, thereby diminishing the downstream signaling cascade, such as the production of cyclic AMP (cAMP). nih.gov Studies have confirmed that β-arrestins are essential for this waning effect on G protein-coupling following agonist activation of the β2AR. nih.gov Isoproterenol stimulation has been shown to rapidly and robustly promote the phosphorylation of the β2AR at specific sites (Ser355/Ser356), which is a prerequisite for β-arrestin binding. nih.gov

Table 1: Effect of Isoproterenol on β-Arrestin-Mediated Processes

Process Effect of Isoproterenol Key Mediators Outcome Source
Receptor Phosphorylation Promotes phosphorylation at Ser355/Ser356 G protein-coupled receptor kinases (GRKs) Increased affinity for β-arrestins nih.gov
β-Arrestin Recruitment Enhances recruitment to the β2AR Phosphorylated receptor Steric hindrance of G protein coupling nih.govresearchgate.net
Receptor Internalization Promotes internalization from the cell surface β-Arrestins Sequestration of receptors, contributing to desensitization nih.gov
Signal Transduction Attenuates G protein-mediated signaling β-Arrestins Desensitization and functional impairment nih.gov
Recruitment of Phosphodiesterases (PDEs) and cAMP Hydrolysis

The intracellular concentration of the second messenger cyclic AMP (cAMP) is meticulously regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). nih.govphysiology.org Following stimulation of β-adrenergic receptors by isoproterenol, the resulting increase in cAMP levels is not uncontrolled; it is actively modulated by the recruitment and activation of specific PDEs. nih.govnih.gov

Research indicates that different PDEs are associated with distinct signaling pathways. nih.gov In the context of β2AR activation by isoproterenol in erythrocytes and cardiac myocytes, PDE4 has been identified as a key regulator. nih.govnih.gov Stimulation with isoproterenol induces a significant increase in PDE4 activity, which is responsible for hydrolyzing the newly generated cAMP. nih.govresearchgate.net For instance, in HEK-293 cells, isoproterenol treatment can induce a two- to threefold increase in PDE4 activity. researchgate.net This dose-dependent cAMP accumulation is tightly controlled by this negative regulation from PDE4. nih.gov

At low concentrations of isoproterenol (e.g., 1 nM), cAMP accumulation is minimal primarily because of efficient hydrolysis by PDE4. nih.gov Inhibition of PDE4 with a selective inhibitor like rolipram (B1679513) potentiates the increase in cAMP associated with β2AR activation, confirming the crucial role of PDE4 in hydrolyzing the cAMP generated in response to isoproterenol. nih.govnih.gov This mechanism ensures that cAMP signaling is localized and transient, preventing excessive and prolonged cellular responses. physiology.org The activation of PDE4 itself can be a downstream consequence of the initial signaling, as it can be stimulated by Protein Kinase A (PKA), which is in turn activated by cAMP. researchgate.net This creates a negative feedback loop where isoproterenol-induced cAMP elevation triggers its own degradation. researchgate.net

Table 2: Role of Phosphodiesterases in Isoproterenol-Induced cAMP Signaling

Cell Type Stimulus Key PDE Involved Effect of PDE Inhibition (Rolipram) Finding Source
Rabbit & Human Erythrocytes Isoproterenol PDE2 and PDE4 Potentiated increase in cAMP PDE2 and PDE4 are involved in hydrolyzing cAMP generated by β2AR activation. nih.gov
Cardiac Myocytes Isoproterenol (1 nM) PDE4 Enhanced cAMP accumulation and maximal myocyte contraction PDE4 tightly controls dose-dependent cAMP accumulation. nih.gov
HEK-293 Cells Isoproterenol (1 μM) PDE4 Increased cAMP accumulation Isoproterenol induces a 2-3 fold increase in PDE4 activity via a PKA-dependent mechanism. researchgate.net

Receptor Internalization, Trafficking, and Recycling Dynamics

Following agonist binding and the initiation of signaling, β2-adrenergic receptors are removed from the cell surface via endocytosis, a process known as internalization. biologists.com Isoproterenol stimulation triggers a rapid internalization of β2ARs, which can be visualized as the receptors moving from the cell surface to punctate intracellular structures within minutes. pnas.orgresearchgate.net This sequestration is a primary mechanism for the rapid attenuation of the cellular response. molbiolcell.org

Once internalized, the fate of the receptor is determined by complex intracellular trafficking pathways. The receptors are initially delivered to early endosomes, which act as sorting stations. nih.gov From here, receptors can be directed along one of two main paths: degradation or recycling. molbiolcell.orgnih.gov A significant portion of internalized β2ARs are sorted for recycling back to the plasma membrane, which restores the cell's responsiveness to subsequent stimulation. biologists.commolbiolcell.org

The recycling process can occur via a "short cycle" directly from sorting endosomes or a "long cycle" through perinuclear recycling endosomes, a pathway that involves the small GTPase Rab11. nih.gov However, studies in HEK 293 cells have shown that after isoproterenol treatment, there is not significant co-localization of β2AR with the Rab11 recycling endosome marker, suggesting that under these conditions, the receptors may be sorted for degradation or use a different recycling pathway. nih.gov The recycling of β2ARs after isoproterenol-induced internalization is dependent on an intact microtubule network. biologists.com Furthermore, specific motifs on the receptor itself, such as the PDZ-binding motif at the carboxyl-terminus of the β2AR, are essential for efficient receptor recycling after isoproterenol-induced endocytosis. pnas.org Disruption of this motif inhibits the receptor's return to the cell surface. pnas.org

Table 3: Dynamics of Isoproterenol-Induced Receptor Trafficking

Trafficking Step Description Key Findings with Isoproterenol Cellular Components Involved Source
Internalization Agonist-induced removal of receptors from the plasma membrane into endocytic vesicles. Rapid (within minutes) and significant internalization of β2ARs. β-Arrestins, Endocytic machinery pnas.orgresearchgate.net
Trafficking to Early Endosomes Internalized receptors are delivered to early endosomes for sorting. Isoproterenol-stimulated receptors co-localize with the early endosome marker EEA1. Early Endosome Antigen 1 (EEA1) nih.gov
Recycling Return of internalized receptors to the plasma membrane. A rapid, Rab4-dependent recycling pathway is activated. Recycling is impaired by disruption of microtubules or the β2AR PDZ motif. Rab4, Microtubules, PDZ-domain proteins biologists.compnas.orgmolbiolcell.org
Degradation Targeting of receptors to lysosomes for breakdown. Prolonged isoproterenol exposure increases co-localization with the lysosomal marker Lamp1, suggesting targeting for degradation. Lysosomes (Lamp1 marker) nih.gov

Mechanisms of Receptor Downregulation and Recovery in Isolated Cells

Prolonged or chronic exposure to an agonist like isoproterenol leads to a more profound and lasting reduction in the total number of cellular receptors, a phenomenon known as downregulation. nih.govahajournals.orgnih.gov This is distinct from the rapid and reversible process of internalization. Downregulation involves the actual degradation of receptor proteins, resulting in a diminished maximal response to an agonist. nih.gov In enzymatically dissociated cardiac myocytes, incubation with isoproterenol leads to a loss of almost 50% of surface β-receptors within 10 minutes. nih.govahajournals.org Similarly, in 1321N1 human astrocytoma cells, a 12-24 hour exposure to isoproterenol can result in a 90% loss of β-adrenergic receptors. nih.gov

The recovery from downregulation is a slower process than the recycling from acute internalization and often requires the synthesis of new receptor proteins. nih.govnih.gov In postconfluent astrocytoma cells, the recovery of β-receptors to control levels after isoproterenol removal takes up to 72 hours and is completely blocked by the protein synthesis inhibitor cycloheximide. nih.gov This demonstrates that new receptor synthesis is the primary mechanism for recovery in this cell type. nih.gov

However, in other contexts, recovery can be more rapid and does not rely on new protein synthesis. In isolated cardiac myocytes, "lost" β-receptors can be recovered rapidly, with 85% of them returning to the cell surface within 20 minutes of isoproterenol removal. nih.govahajournals.org This rapid recovery is not affected by cycloheximide, indicating it relies on the recycling of a pre-existing intracellular pool of receptors rather than de novo synthesis. nih.govahajournals.org This recovery process is, however, energy-dependent and involves several cellular structures, including lysosomes and microtubules, as it is inhibited by agents like chloroquine (B1663885) and colchicine, respectively. nih.govahajournals.org

Table 4: Isoproterenol-Induced Downregulation and Recovery in Isolated Cells

Cell Type Isoproterenol Exposure Receptor Loss Recovery Time Mechanism of Recovery Source
Cardiac Myocytes 1 µM for 10-20 min ~50% ~85% recovery in 20 min Recycling of internalized receptors (energy-dependent, involves lysosomes and microtubules) nih.govahajournals.org
Human Astrocytoma Cells (postconfluent) 1 µM for 12-24 hr 90% Up to 72 hours New receptor synthesis (blocked by cycloheximide) nih.gov
HEK 293 Cells 1 µM for 24 hr Significant downregulation (isoform dependent) - Trafficking to lysosomes for degradation nih.gov

Myocardial Cell Biology and Pathological Modeling

The study of isoproterenol's effects on myocardial cells provides critical insights into the pathological progression of cardiac diseases. At the cellular level, isoproterenol-induced cardiac hypertrophy is marked by an increase in cardiomyocyte size, a significant uptick in protein synthesis, and the notable reactivation of fetal gene programs, which collectively lead to conditions that can culminate in heart failure. nih.gov

Isoproterenol is a standard agent for inducing cardiac hypertrophy in experimental models, mimicking the effects of sustained adrenergic stimulation seen in pathological conditions. nih.gov Both in vitro studies using cultured cardiomyocytes and in vivo models consistently demonstrate that isoproterenol administration leads to significant hypertrophic changes. ahajournals.orgfrontiersin.org This includes observable increases in heart weight and the size of individual heart muscle cells. nih.govnih.gov

Table 1: Effects of Isoproterenol on Cardiomyocyte Size in In Vitro Models

Cell Type Isoproterenol Treatment Observed Effect Reference(s)
Cultured Rat Cardiomyocytes 1 µmol/L for 48 hours Significant increase in cell size. ahajournals.org
H9c2 Cells 10 µM for 48 hours Significant increase in cell surface area. mdpi.com
Neonatal Rat Cardiomyocytes (NRCMs) 10 µM for 24 hours Increased cell surface area. frontiersin.org
AC16 Cells 10 µM for 24 h Significant increase in cell surface area. nih.gov

A hallmark of pathological cardiac hypertrophy is the reactivation of a set of genes that are typically expressed during fetal development. nih.govmdpi.com Isoproterenol stimulation has been shown to consistently trigger this fetal gene program in cardiomyocytes. semanticscholar.org Research has demonstrated that isoproterenol treatment leads to the upregulation of hypertrophic markers including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC). nih.govfrontiersin.orgfrontiersin.org Studies using quantitative real-time PCR (qRT-PCR) and Western blot analysis have confirmed the elevated mRNA and protein levels of these fetal genes in both in vivo and in vitro models of isoproterenol-induced hypertrophy. frontiersin.orgnih.govfrontiersin.org For example, rats treated with isoproterenol showed significantly increased cardiac expression of ANP, BNP, and β-MHC. semanticscholar.org These markers are considered reliable indicators of the hypertrophic state. nih.govsemanticscholar.org

Table 2: Isoproterenol-Induced Fetal Gene Program Reactivation

Model System Gene(s) Upregulated Method of Detection Reference(s)
Sprague Dawley Rats ANP, β-MHC Real-Time PCR nih.gov
Neonatal Rat Cardiomyocytes (NRCMs) BNP, β-MHC Western Blot frontiersin.org
Mice ANP, β-MHC qRT PCR nih.gov
H9c2 Cells ANP, BNP, β-MHC Not specified mdpi.com
Rats ANP, BNP, β-MHC Real-Time PCR semanticscholar.org
Primary Neonatal Rat Cardiomyocytes ANP (ANF), BNP, β-MHC qRT-PCR frontiersin.org

The pathological effects of isoproterenol are closely linked to the induction of cellular stress, particularly oxidative stress. frontiersin.orgmdpi.com This is considered a primary mechanism through which isoproterenol initiates myocardial injury. nih.govmdpi.com The process involves the generation of free radicals that disrupt the biochemical balance within the heart tissue. nih.gov This sustained oxidative stress can provoke myocardial inflammation and trigger apoptosis in cardiomyocytes, contributing to the development of cardiac dysfunction. mdpi.comimrpress.com

Investigations into Cellular Stress Responses and Oxidative Stress

Dynamics of Nitric Oxide (NO) Levels and NO/ROS Balance

Isoproterenol stimulation significantly perturbs the delicate balance between nitric oxide (NO) and reactive oxygen species (ROS), a critical factor for cellular homeostasis. In experimental models such as the H9c2 cardiomyocyte cell line, treatment with isoproterenol leads to variations in both NO and ROS levels, disrupting the NO/ROS equilibrium during the development of cardiac hypertrophy. oup.comresearchgate.net This imbalance is a hallmark of oxidative stress, which plays a pivotal role in the pathophysiology of various heart diseases. oup.com

The interaction between isoproterenol and NO is complex. Research indicates that NO can directly interact with and inactivate catecholamines like isoproterenol through a sequence of oxidation reactions. nih.gov This suggests that NO can modulate the effective concentration and pharmacological activity of isoproterenol. nih.gov Conversely, excessive ROS production, a known consequence of isoproterenol administration, can lead to the formation of potent oxidants like peroxynitrite through the reaction of superoxide (B77818) with NO. researchgate.netphysiology.org This reaction not only consumes biologically active NO but also generates a highly reactive molecule that contributes to cellular damage. physiology.org

In cardiac myocytes, NO produced by endothelial nitric oxide synthase (eNOS) has been shown to modulate the contractile response to β-adrenergic stimulation. ahajournals.org Inhibition of this endogenous NO production can potentiate the myocyte's response to isoproterenol, highlighting the modulatory role of NO in cardiac function under adrenergic stress. ahajournals.org However, under conditions that mimic inflammation, cytokine-induced NO from endothelial cells can depress the contractile responsiveness of adjacent cardiac myocytes to isoproterenol. ahajournals.org Therefore, isoproterenol stimulation initiates a dynamic interplay where both NO and ROS levels are altered, leading to a state of oxidative stress that is central to its effects in research models. oup.comresearchgate.net

Role of Antioxidant Systems (e.g., Thioredoxin1 (Trx1), Peroxiredoxin2 (Prdx2))

The cellular response to isoproterenol-induced oxidative stress involves the modulation of endogenous antioxidant systems. Among the most studied are the thiol-based redox-active proteins, including thioredoxins (Trx) and peroxiredoxins (Prdx). oup.comresearchgate.net These proteins are crucial for detoxifying ROS and maintaining a reduced intracellular environment. researchgate.netnih.gov

In vitro studies using H9c2 cardiomyoblasts have demonstrated that as isoproterenol induces features of cardiac hypertrophy and increases ROS release, the expression of key antioxidant proteins Thioredoxin1 (Trx1) and Peroxiredoxin2 (Prdx2) is concurrently decreased. oup.comresearchgate.netresearchgate.netnih.gov This downregulation of Trx1 and Prdx2 suggests a weakening of the cell's primary defense against oxidative damage, which could exacerbate the pathological effects of β-adrenergic overstimulation. oup.com Trx1, located in the cytosol and nucleus, is known to regulate several intracellular signaling pathways and protect against apoptosis, making its reduction particularly significant. oup.com

The mechanism of isoproterenol-induced oxidative stress is thought to involve its quinone metabolites, which can react with oxygen to generate superoxide anions and other ROS. nih.gov This flood of ROS can overwhelm and interfere with the function of various antioxidant enzymes. nih.gov The observed decrease in Trx1 and Prdx2 expression during isoproterenol exposure indicates a critical failure of this antioxidant system, contributing to the progression from compensated to de-compensated hypertrophy in experimental models. oup.com

Antioxidant ProteinEffect of Isoproterenol StimulationResearch ModelReference
Thioredoxin1 (Trx1)Decreased ExpressionH9c2 Cardiomyocytes oup.comresearchgate.netresearchgate.netnih.gov
Peroxiredoxin2 (Prdx2)Decreased ExpressionH9c2 Cardiomyocytes oup.comresearchgate.netresearchgate.netnih.gov

Mitochondrial Dynamics and Bioenergetic Perturbations

Mitochondria are central to the cellular damage initiated by isoproterenol. As organelles with high energy requirements, cardiac cells are particularly vulnerable to mitochondrial dysfunction. nih.gov Isoproterenol administration in various research models has been consistently shown to induce significant mitochondrial damage and impair bioenergetics. researchgate.netphysiology.orgnih.gov This damage is largely attributed to the generation of oxidative stress. researchgate.netnih.gov

In isolated goat heart mitochondria, incubation with isoproterenol leads to a decrease in the activity of crucial enzymes of the Krebs cycle and the electron transport chain, such as succinate (B1194679) dehydrogenase, which severely hampers mitochondrial bioenergetic function. researchgate.netnih.gov In rat models of chronic heart failure, isoproterenol induces the uncoupling of mitochondrial respiration and diminishes ATP production. mdpi.com Furthermore, studies on rats subjected to an isoproterenol overdose reveal decreased oxidative metabolism and increased mitochondrial fragility, suggesting a compromised structural and functional integrity of the mitochondrial network. physiology.org

Assessment of Mitochondrial Membrane Potential (MMP) Alterations

A key indicator of mitochondrial health and function is the mitochondrial membrane potential (MMP). Isoproterenol stimulation has been demonstrated to cause a significant decline in MMP in various experimental settings. nih.gov In both H9c2 cells and primary rat cardiomyocytes, isoproterenol treatment leads to a marked downregulation of MMP. nih.gov

This collapse of the membrane potential is a direct consequence of isoproterenol-induced oxidative stress and mitochondrial calcium overload. researchgate.netnih.govnih.gov The disruption of MMP not only impairs ATP synthesis but is also a critical step in the initiation of apoptotic pathways, as it can trigger the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors. physiology.orgmdpi.com Studies have shown that during the development of isoproterenol-induced cardiac hypertrophy, the MMP varies, reflecting the ongoing mitochondrial distress. oup.com

Expression Analysis of Mitochondrial Fission and Fusion Proteins (e.g., Fis1, Drp1)

Mitochondrial dynamics, the balance between fission (division) and fusion, are essential for maintaining a healthy mitochondrial population. Isoproterenol has been shown to disrupt this balance, typically by promoting mitochondrial fission. researchgate.net The process of mitochondrial fission is primarily regulated by the recruitment of the cytosolic GTPase, Dynamin-related protein 1 (Drp1), to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion. nih.govmolbiolcell.orgresearchgate.net This recruitment is facilitated by receptor proteins on the mitochondrial surface, such as Mitochondrial fission 1 protein (Fis1). molbiolcell.orgnih.gov

In models of isoproterenol-induced cardiac hypertrophy, the expression of both Fis1 and Drp1 is upregulated. nih.gov This increase in fission machinery leads to an imbalance between mitochondrial fusion and fission, resulting in mitochondrial fragmentation—an accumulation of smaller, often dysfunctional, mitochondria. nih.govresearchgate.net This excessive fission contributes to the overproduction of ROS and subsequent cell death, linking the morphological changes in mitochondria directly to the broader cellular pathology observed with isoproterenol stimulation. researchgate.net

Mitochondrial ProteinFunctionEffect of Isoproterenol StimulationResearch ModelReference
Fis1 (Mitochondrial fission 1 protein)Mitochondrial Fission (Drp1 Receptor)Upregulated ExpressionCardiomyocytes nih.gov
Drp1 (Dynamin-related protein 1)Mitochondrial Fission (Executes division)Upregulated ExpressionCardiomyocytes nih.gov
Promotion of Mitochondrial Biogenesis Pathways

Mitochondrial biogenesis is the process of generating new mitochondria, a crucial compensatory mechanism in response to increased energy demand or mitochondrial damage. The effect of isoproterenol on this pathway appears to be context-dependent. In cardiac models, isoproterenol generally impairs mitochondrial biogenesis. It has been shown to inhibit AMP-activated protein kinase (AMPK), a key activator of mitochondrial biogenesis, which contributes to cardiomyocyte injury. researchgate.net Furthermore, in models of isoproterenol-induced heart failure, a downregulation of mitochondrial biogenesis is observed. researchgate.net Research also suggests that isoproterenol impairs the eNOS-Nrf2-Tfam signaling pathway, which is critical for initiating mitochondrial biogenesis. nih.gov

In contrast, studies on non-cardiac cells have yielded different results. In arthritic chondrocytes, for example, isoproterenol was found to increase mitochondrial biogenesis by upregulating the expression of PGC-1α and NRF2, master regulators of this process. frontiersin.org This suggests that the impact of β-adrenergic stimulation via isoproterenol on mitochondrial biogenesis is highly dependent on the specific cell type and its metabolic programming. The activation of the cAMP/PKA signaling pathway by isoproterenol is known to have a complex and sometimes ambiguous role in regulating mitochondrial biogenesis in mammalian cells. mdpi.com

Apoptosis and Programmed Cell Death Pathways in Experimental Settings

A significant consequence of isoproterenol stimulation in numerous experimental models is the induction of apoptosis, or programmed cell death. oup.comresearchgate.net Isoproterenol is recognized as a pro-apoptotic agent in cardiomyocytes and other cell types. oup.comkarger.com The administration of isoproterenol activates apoptotic pathways through multiple mechanisms, often converging at the mitochondria. researchgate.net

One major pathway involves the intrinsic, or mitochondrial, route of apoptosis. Isoproterenol-induced stress alters the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, favoring an increase in Bax. karger.comresearchgate.net This shift increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytoplasm, a key event that triggers the activation of caspase cascades and execution of cell death. researchgate.net

Additionally, isoproterenol can sensitize cells to extrinsic apoptotic signals. In human embryonic kidney (HEK) 293 cells, co-treatment with isoproterenol and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) leads to a marked increase in cell death. nih.govkoreascience.kr This enhancement is mediated by the upregulation of Death Receptor 5 (DR5), a receptor for TRAIL, demonstrating that isoproterenol can promote apoptosis by modulating cell surface death receptors. nih.govkoreascience.kr In models of acute cardiac injury, isoproterenol overdose is known to cause myocyte apoptosis and necrosis. physiology.org

Fibrotic Remodeling Processes in Cardiac Tissue Models

Chronic administration of isoproterenol is a widely used experimental model to induce cardiac fibrosis. nih.gov This pathological process is defined by the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, which leads to stiffening of the heart muscle and subsequent cardiac dysfunction. nih.govaginganddisease.org

A central event in the development of cardiac fibrosis is the transformation of cardiac fibroblasts into myofibroblasts. researchgate.net Myofibroblasts are the primary cell type responsible for synthesizing and depositing ECM proteins during fibrosis. nih.gov Isoproterenol treatment has been shown to robustly induce this differentiation, which is marked by the increased expression of α-smooth muscle actin (α-SMA). nih.govresearchgate.netnih.gov Studies in both in vivo rat models and in vitro cardiac fibroblast cultures have demonstrated a significant upregulation of α-SMA protein and mRNA levels following isoproterenol stimulation. researchgate.netnih.govjst.go.jpspandidos-publications.com This increase in α-SMA is a definitive feature of mature, activated myofibroblasts and directly contributes to the fibrotic process. nih.gov

Table 2: Isoproterenol-Induced α-Smooth Muscle Actin (α-SMA) Expression

Model SystemMethod of DetectionObserved EffectReference
Rat Cardiac Tissue Western Blot, RT-qPCRIncreased protein and mRNA levels researchgate.net
Mouse Cardiac Tissue Western BlotMarkedly increased expression nih.gov
Mouse Fibroblasts ImmunofluorescenceIncreased expression jst.go.jp
Rat Heart Tissue Western BlotSignificantly elevated protein levels spandidos-publications.com
Rat Cardiac Fibroblasts Western Blot, Cellular IFUpregulated expression jst.go.jp

Isoproterenol profoundly influences the balance of ECM synthesis and degradation. It stimulates myofibroblasts to produce large quantities of fibrillar collagens, primarily collagen type I and type III, which are the main structural components of the fibrotic scar. nih.govaginganddisease.org Numerous studies confirm a remarkable increase in the expression of both collagen I and collagen III in cardiac tissue after isoproterenol administration. jst.go.jpnih.gov

This excessive deposition is also a result of altered activity of enzymes responsible for ECM turnover. Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade collagen and other ECM components. aginganddisease.org Isoproterenol has been shown to upregulate MMP-2 and MMP-9, which, while involved in matrix degradation, also play complex roles in the remodeling process that can contribute to the propagation of fibrosis. nih.gov

Conversely, the balance is also controlled by proteases like the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family. ADAMTS5, for instance, is a protease that cleaves proteoglycans like versican. mdc-berlin.de In models of cardiac stress, versican accumulates and contributes to pathological remodeling. mdc-berlin.de While direct studies on isoproterenol's effect on ADAMTS5 are limited, research on cardiac stress models shows that a deficiency in ADAMTS5 can worsen cardiac function and exacerbate the buildup of ECM components, highlighting the critical role of such proteases in maintaining matrix homeostasis. mdc-berlin.de

Smooth Muscle Cell Physiology and Functional Modulation

This compound exerts significant effects on smooth muscle cells, primarily through its potent agonism at β2-adrenergic receptors. patsnap.comnih.gov This interaction triggers a signaling cascade that leads to smooth muscle relaxation, a mechanism that is fundamental to its physiological effects. patsnap.compfizer.com

In bronchial, gastrointestinal, and uterine smooth muscle, the binding of isoproterenol to β2-receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). patsnap.com Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). patsnap.comphysiology.org Since MLCK is responsible for phosphorylating myosin and enabling muscle contraction, its inhibition leads to smooth muscle relaxation. nih.gov This results in effects such as bronchodilation and relaxation of uterine and GI smooth muscle. nih.gov

In vascular smooth muscle, this same pathway causes vasodilation, particularly in skeletal muscle blood vessels, which leads to a decrease in peripheral vascular resistance. patsnap.comwikipedia.org Studies on rat portal veins have shown that isoproterenol inhibits tension development, an effect that is not always directly correlated with changes in the cell's electrical activity but is consistent with its biochemical mechanism of action. ahajournals.org Furthermore, isoproterenol has been observed to induce actin depolymerization in human airway smooth muscle cells, a process which contributes to the loss of contractile force and promotes relaxation. physiology.org

Vascular Smooth Muscle Cell Responses to this compound

Investigations in Diverse Cellular Environments

Beyond smooth muscle, this compound has been a valuable tool for studying metabolic regulation in other cell types, such as adipocytes.

In adipocytes (fat cells), isoproterenol is a potent stimulator of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. oup.comnih.gov This is initiated by the binding of isoproterenol to beta-adrenergic receptors, which increases intracellular cAMP and activates PKA. oup.comoup.comphysiology.org PKA then phosphorylates key regulatory proteins. oup.com

Two major targets of PKA in adipocytes are perilipin and hormone-sensitive lipase (B570770) (HSL). oup.comnih.gov Perilipin is a protein that coats lipid droplets, and its phosphorylation by PKA is a crucial step that allows HSL access to the triglycerides. oup.comoup.com PKA also directly phosphorylates and activates HSL, further promoting lipolysis. oup.comuq.edu.au

Isoproterenol also influences the phosphorylation state of other proteins in adipocytes. Studies in rat adipocytes have shown that isoproterenol stimulates the phosphorylation of the insulin-regulatable glucose transporter (IRGT) via a cAMP-dependent pathway. nih.govnih.gov This phosphorylation may modulate the transporter's ability to transport glucose. nih.govnih.gov Furthermore, the stimulation of lipolysis by isoproterenol can lead to the subsequent activation of AMP-activated protein kinase (AMPK), an important cellular energy sensor. nih.gov This AMPK activation appears to be a consequence of lipolysis itself, rather than a direct effect of PKA. nih.gov

Table 2: Effects of this compound on Protein Phosphorylation in Adipocytes

Protein Target Effect of Isoproterenol Stimulation Key Kinase Involved Functional Consequence
Perilipin Increased phosphorylation. oup.comnih.gov Protein Kinase A (PKA) Allows lipases access to lipid droplet core, promoting lipolysis. oup.comoup.com
Hormone-Sensitive Lipase (HSL) Increased phosphorylation. oup.comuq.edu.au Protein Kinase A (PKA) Activation of the lipase, increasing triglyceride breakdown. oup.com
Insulin-Regulatable Glucose Transporter (IRGT) Increased phosphorylation. nih.govnih.gov Protein Kinase A (PKA) May modulate glucose transport activity. nih.gov
AMP-activated protein kinase (AMPK) Increased phosphorylation (activation). nih.gov AMPK Kinase (Upstream, e.g., LKB1) Activation is a consequence of the metabolic stress from lipolysis. nih.gov

Chondrocyte Biology: Inhibition of Pyroptosis and Extracellular Matrix Regulation

Isoproterenol, a non-selective β-adrenergic receptor agonist, has demonstrated significant effects on chondrocyte biology, particularly in the context of arthritic conditions. nih.gov Research indicates that its stimulation of β2-adrenergic receptors (β2-AR) can attenuate cartilage destruction. nih.gov In experimental models using arthritic chondrocytes, Isoproterenol treatment led to increased cell viability. nih.gov

A key mechanism of its action involves the regulation of the extracellular matrix (ECM). nih.gov The degradation of the ECM is a central feature of cartilage destruction in arthritis, driven by enzymes released by chondrocytes. nih.gov Isoproterenol has been shown to inhibit this process by downregulating the gene expression of several key matrix-degrading enzymes, including Matrix Metalloproteinase 1 (MMP1), MMP3, MMP9, and A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS5). nih.govnih.gov This downregulation is a crucial step in protecting the matrix from degradation. nih.gov

Conversely, Isoproterenol promotes the synthesis of essential ECM components. nih.govnih.gov Studies have documented an upregulation in the gene expression of Collagen Type II Alpha 1 Chain (COL2A1) and Aggrecan (Acan), both of which are fundamental for cartilage biosynthesis. nih.govnih.gov Furthermore, Isoproterenol treatment has been associated with an increase in mitochondrial biogenesis, evidenced by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1-α) and Nuclear factor erythroid 2-related factor 2 (NRF2). nih.gov Mechanistically, these effects are linked to the downregulation of the β-arrestin and G protein-coupled receptor kinase 2 (GRK2) pathway, which inhibits receptor internalization and enhances anti-inflammatory β2-AR signaling. nih.gov

In addition to matrix regulation, Isoproterenol also inhibits pyroptosis, a form of pro-inflammatory programmed cell death, in chondrocytes. nih.gov It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in arthritic chondrocytes. nih.gov

Table 1: Effect of Isoproterenol on Gene and Protein Expression in Chondrocytes

Target MoleculeEffect of IsoproterenolFunctionReference
Matrix Degrading Enzymes
MMP1, MMP3, MMP9DownregulatedExtracellular Matrix Degradation nih.govnih.gov
ADAMTS5DownregulatedExtracellular Matrix Degradation nih.govnih.gov
Matrix Synthesis Genes
COL2A1, AcanUpregulatedProteoglycan/Cartilage Biosynthesis nih.govnih.gov
Mitochondrial Biogenesis
PGC1-α, NRF2UpregulatedRegulation of Mitochondrial Biogenesis nih.gov
Signaling Pathway
β-arrestin, GRK2DownregulatedReceptor Internalization/Desensitization nih.gov
Inflammatory Proteins
TNF-α, IL-6, IL-8DecreasedPro-inflammatory Cytokines nih.gov

Retinal Cell Angiogenesis and Sympathetic Transmission in Ocular Models

In ocular research, particularly in models of oxygen-induced retinopathy (OIR), Isoproterenol has been used to investigate the role of sympathetic transmission in retinal angiogenesis. arvojournals.orgarvojournals.org The OIR model is a well-established representation of retinopathy of prematurity. arvojournals.org Studies have shown that prolonged stimulation with Isoproterenol can lead to β2-AR desensitization, which in turn inhibits some of the key pathological features of OIR. arvojournals.orgmdpi.com

Isoproterenol administration in OIR mouse models has been found to decrease retinal levels of Vascular Endothelial Growth Factor (VEGF), a critical factor in angiogenesis. arvojournals.orgarvojournals.org This reduction in VEGF is associated with a decrease in pathogenic neovascularization. arvojournals.orgarvojournals.org The mechanism behind this effect involves the modulation of the β-adrenergic signaling pathway. arvojournals.org Specifically, Isoproterenol treatment leads to a downregulation of β2-AR expression and an increase in the levels of GRK2 and β-arrestins. arvojournals.orgarvojournals.org These molecules promote the uncoupling of G-protein-coupled receptors from their G proteins, leading to receptor desensitization. arvojournals.orgarvojournals.org

This agonist-induced desensitization effectively reduces the sympathetic drive, suggesting that the hypoxia-induced retinal neovascularization seen in OIR is at least partially dependent on increased sympathetic transmission. arvojournals.org By mimicking an overstimulated state that leads to subsequent downregulation, Isoproterenol helps to clarify the role of β-adrenergic signaling in retinal vascular diseases. arvojournals.orgarvojournals.org

Table 2: Research Findings on Isoproterenol in Ocular Models

ParameterModelEffect of IsoproterenolAssociated MechanismReference
Retinal NeovascularizationMouse Model of Oxygen-Induced Retinopathy (OIR)ReducedDecrease in retinal VEGF levels arvojournals.orgarvojournals.org
VEGF LevelsMouse Model of OIRDecreasedReduction of sympathetic drive via β2-AR desensitization arvojournals.orgarvojournals.org
β2-AR ExpressionMouse Model of OIRDownregulatedAgonist-induced receptor desensitization arvojournals.orgarvojournals.org
GRK2 and β-arrestinsMouse Model of OIRIncreasedPromotion of β-AR desensitization arvojournals.orgarvojournals.org

Submandibular Gland Cell Secretory Function and Gαs Signaling

Isoproterenol stimulation has been shown to significantly impact the function and signaling of human submandibular gland (HSG) cells. Studies using HSG cells as a model have demonstrated that Isoproterenol can induce morphological changes and alter secretory functions. Specifically, treatment with Isoproterenol leads to a significant increase in the secretion of Sulfated Glycosaminoglycans (SGAG) into the cell supernatant, while concurrently causing a marked decrease in the expression of α-amylase, a key digestive enzyme in saliva. This indicates a decline in the normal secretory function of these cells.

The underlying mechanism for these changes involves the β-adrenergic receptor/Gαs signaling pathway. Exposure to Isoproterenol results in a significant decrease in the expression of both β1 and β2 adrenergic receptors, as well as the Gαs protein. The Gαs protein is crucial for activating adenylyl cyclase and initiating downstream signaling cascades. In contrast, the expression of G protein-coupled receptor kinase 2 (GRK2) is upregulated following Isoproterenol exposure. This suggests a state of receptor desensitization, contributing to the impaired function of the HSG cells. Furthermore, Isoproterenol has been observed to contribute to apoptosis in these cells. In some models, Isoproterenol is known to evoke extracellular calcium spikes, which are believed to be linked to the release of calcium from secretory granules during exocytosis. researchgate.net

Table 3: Effects of Isoproterenol on Human Submandibular Gland (HSG) Cells

ParameterEffect of IsoproterenolImplicationReference
Secretory Function
α-amylase ExpressionDecreasedImpaired secretory function
SGAG SecretionIncreasedAltered secretory profile
Cell Viability
ApoptosisIncreasedContribution to cell death
Signaling Molecules
β1 and β2 AR ExpressionDecreasedReceptor downregulation
Gαs Protein ExpressionDecreasedImpairment of signaling pathway
GRK2 ExpressionUpregulatedReceptor desensitization

Modulation of Cell Viability, Survival, and Migration in various cell types (e.g., cancer cells)

Isoproterenol has been studied for its effects on the viability, survival, and migration of cancer cells, particularly in the context of colorectal cancer. nih.govnih.gov In studies using the SW480 colon cancer cell line, Isoproterenol treatment was found to increase cell viability, both in standard culture and in cells previously treated with the chemotherapeutic agent 5-fluorouracil (B62378) (5FU). nih.govnih.gov This suggests that β-adrenergic stimulation may promote cancer cell survival, even under conditions of stress induced by chemotherapy. nih.gov

Furthermore, Isoproterenol treatment enhances the migration potential of both SW480 and 5FU-treated SW480 cells, as demonstrated in scratch assays. nih.govnih.gov This increased migratory capacity is accompanied by significant metabolic shifts. nih.gov Isoproterenol was observed to decrease the extracellular acidification rate (ECAR), indicative of reduced glycolysis, and increase the oxygen consumption rate (OCR), suggesting a shift towards oxidative phosphorylation. nih.govnih.gov

At the genetic level, Isoproterenol treatment led to an increased expression of genes associated with "stemness," such as c-MYC and NANOG, while decreasing the expression of PGC-1α, a gene linked to oxidative phosphorylation. nih.govnih.gov These findings suggest that β-adrenergic receptor stimulation can alter the metabolic phenotype of colon cancer cells, promoting a state that favors survival and migration. nih.gov The results align with a broader body of research indicating that stress and the activation of beta-adrenergic pathways may contribute to cancer progression. nih.gov

Table 4: Effects of Isoproterenol on SW480 Colon Cancer Cells

Cellular ProcessExperimental ConditionEffect of IsoproterenolReference
Cell ViabilityStandard and 5FU-treated cellsIncreased nih.govnih.gov
Cell MigrationStandard and 5FU-treated cellsIncreased nih.govnih.gov
Metabolism
Oxygen Consumption Rate (OCR)Standard and 5FU-treated cellsIncreased nih.govnih.gov
Extracellular Acidification Rate (ECAR)Standard and 5FU-treated cellsDecreased nih.govnih.gov
Gene Expression
c-MYC, NANOGStandard and 5FU-treated cellsIncreased nih.govnih.gov
PGC-1αStandard and 5FU-treated cellsDecreased nih.govnih.gov

Modeling Cardiovascular Pathologies

The overstimulation of β-adrenergic receptors by this compound induces significant stress on the cardiovascular system, making it an invaluable agent for modeling various heart conditions.

Isoproterenol-Induced Myocardial Injury and Infarction Models

This compound is widely used to create animal models of myocardial injury and infarction, which resemble heart attacks in humans. researchgate.net Administration of isoproterenol leads to a state of severe stress in the myocardium, resulting in infarct-like necrosis of the heart muscle. researchgate.net These models are well-standardized because the pathophysiological changes observed in the heart muscle of experimental animals are similar to those seen in human myocardial infarction. researchgate.net

The underlying mechanism of isoproterenol-induced cardiac damage is multifactorial, with oxidative stress being a primary driver. mdpi.com High doses of isoproterenol can induce the production of free radicals, leading to an imbalance in the biochemical environment of the heart and subsequent tissue damage. nih.gov This process involves increased lipid peroxidation, altered antioxidant enzyme activities, and the release of inflammatory mediators. mdpi.com

Key findings in these models often include elevated levels of cardiac biomarkers in the serum, which are indicative of myocardial damage.

Table 1: Common Biomarkers in Isoproterenol-Induced Myocardial Injury Models

Biomarker Description Typical Finding in Model
Creatine kinase-MB (CK-MB) An enzyme released into the blood when the heart muscle is damaged. mdpi.com Significantly increased levels. mdpi.com
Cardiac troponin I (cTnI) A protein that is a very sensitive and specific indicator of heart muscle damage. mdpi.com Markedly elevated levels. mdpi.com
Lactate dehydrogenase (LDH) An enzyme found in many body tissues, including the heart; elevated levels can indicate tissue damage. mdpi.com Increased serum concentrations. mdpi.com

Histopathological examination of the heart tissue in these models typically reveals myocyte necrosis, inflammatory cell infiltration, and fibrosis, further validating the model's clinical relevance. mdpi.comnih.gov

Cardiac Hypertrophy Models in Rodents (e.g., rats, mice, guinea pigs)

Chronic or repeated administration of this compound is a well-established method for inducing cardiac hypertrophy, an enlargement and thickening of the heart muscle, in rodents. nih.govahajournals.org This model mimics the sustained adrenergic stimulation that is a hallmark of many cardiovascular diseases leading to heart failure. nih.gov The sustained activation of β-adrenergic receptors triggers a cascade of cellular and molecular events, including enhanced protein synthesis, expression of proto-oncogenes, and stimulation of various signaling pathways that contribute to the hypertrophic phenotype. nih.gov

Studies in rats, mice, and guinea pigs have consistently demonstrated the efficacy of isoproterenol in inducing cardiac hypertrophy. ahajournals.orgplos.orgjci.org In Sprague Dawley rats, isoproterenol administration has been shown to cause a significant increase in the heart weight to tail length ratio. nih.gov Similarly, in C57BL/6J mice, both subcutaneous injections and continuous infusion via mini-pumps result in increased heart weight and heart wall thickness. nih.gov

Research has also focused on the molecular markers of hypertrophy in these models.

Table 2: Key Molecular and Pathological Markers in Isoproterenol-Induced Cardiac Hypertrophy

Marker Type Change Observed Significance
Atrial Natriuretic Peptide (ANP) Hypertrophic Gene Marker Upregulated mRNA levels. nih.govtandfonline.com Indicates cardiac stress and hypertrophic response.
Brain Natriuretic Peptide (BNP) Hypertrophic Gene Marker Upregulated mRNA levels. tandfonline.com A well-established biomarker for heart failure and hypertrophy.
β-Myosin Heavy Chain (β-MHC) Hypertrophic Gene Marker Elevated mRNA levels. nih.govtandfonline.com Represents a switch to a fetal gene program, characteristic of pathological hypertrophy.
Collagen Extracellular Matrix Protein Increased deposition in the heart. plos.orgphysiology.org Indicates the development of cardiac fibrosis, a common feature of maladaptive hypertrophy.

These models have been instrumental in exploring the signaling pathways involved in cardiac hypertrophy, such as the renin-angiotensin system and various kinase cascades, and for testing the efficacy of potential anti-hypertrophic therapies. nih.govphysiology.org

Experimental Models for Studying Atrial Fibrillation Susceptibility

This compound is also utilized to create animal models for studying the susceptibility to atrial fibrillation (AF), the most common type of cardiac arrhythmia. By inducing a state of adrenergic stress, isoproterenol can reveal underlying vulnerabilities to AF. nih.gov

In rat models, isoproterenol administration has been shown to increase left atrial fibrosis and conduction heterogeneity, which are key substrates for the development of AF. nih.gov Studies have demonstrated a significantly higher inducibility of AF in isoproterenol-treated rats compared to control animals. nih.gov For instance, one study found that 75% of rats treated with isoproterenol were susceptible to induced AF, compared to only 15% in the control group. nih.gov

These models are valuable for investigating the electrophysiological changes that promote AF. Isoproterenol can alter action potential duration and calcium handling in atrial cardiomyocytes, creating a pro-arrhythmic environment. nih.gov In genetic mouse models of arrhythmia, such as those with mutations affecting ion channels, isoproterenol is often used as a provocative agent to unmask the arrhythmic phenotype. oup.comjafib.com

Non-Cardiovascular Pathophysiological Research Models

The utility of this compound extends beyond cardiovascular research into other areas of pathophysiology.

Retinopathy of Prematurity (ROP) Experimental Designs

Isoproterenol has been used in experimental models of retinopathy of prematurity (ROP), a vasoproliferative eye disease that can affect premature infants. In a mouse model of oxygen-induced retinopathy (OIR), which mimics ROP, isoproterenol was investigated for its effects on retinal neovascularization. arvojournals.org

The research demonstrated that isoproterenol could reduce pathogenic neovascularization in the retina. arvojournals.org This effect was associated with a decrease in retinal levels of vascular endothelial growth factor (VEGF), a key promoter of blood vessel growth. arvojournals.org The mechanism appears to involve the modulation of β-adrenergic receptor signaling within the retina, including the downregulation of β2-AR expression and an increase in proteins that promote receptor desensitization. arvojournals.org

Table 3: Effects of Isoproterenol in an Experimental Model of Retinopathy of Prematurity

Parameter Effect of Isoproterenol Implication
Retinal Neovascularization Reduced Suggests a potential therapeutic role for modulating β-adrenergic signaling in ROP. arvojournals.org
Retinal VEGF Levels Decreased Indicates that the anti-angiogenic effect may be mediated through the reduction of this key growth factor. arvojournals.org
β2-AR Expression Downregulated Suggests a feedback mechanism to temper the effects of adrenergic stimulation. arvojournals.org

These findings highlight a role for the β-adrenergic system in retinal vascular development and disease, opening new avenues for research into the pathophysiology and treatment of ROP.

Investigations in Models of Inflammatory Conditions (e.g., Arthritis)

Isoproterenol has also been employed in research on inflammatory conditions like arthritis to explore the role of the adrenergic system in inflammation and cartilage degradation. In a rat model of temporomandibular joint osteoarthritis, isoproterenol was found to intensify subchondral bone loss and cause cartilage degradation and proteoglycan loss. nih.gov

In in-vitro studies using chondrocytes (cartilage cells), isoproterenol has been used to investigate the anti-inflammatory potential of β2-adrenergic receptor agonists. nih.gov Research has shown that in arthritic chondrocytes, β2-AR agonists like isoproterenol can increase cell viability and decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. nih.gov This suggests that stimulating β2-adrenergic receptors could have a protective effect on cartilage.

Mechanistically, these agonists have been shown to inhibit the expression of β-arrestin and GRK2 in chondrocytes, proteins that are involved in the desensitization of the β2-AR. nih.gov By preventing this desensitization, the anti-inflammatory signaling of the receptor can be sustained.

Table 4: Compound Names Mentioned

Compound Name
This compound
Isoproterenol
Norepinephrine (B1679862)
Propranolol
Losartan
Quinapril
Pirfenidone
Spironolactone
Salbutamol
BIIB723
Taxifolin
Galangin

This compound, a synthetic catecholamine, serves as a critical tool in preclinical research, primarily for its role as a non-selective β-adrenergic receptor agonist. Its application in animal models has been instrumental in elucidating the pathophysiology of various cardiovascular diseases and in the investigation of potential therapeutic interventions. This article focuses on the utilization of this compound in preclinical research paradigms, specifically examining its use in tumor cell line investigations, pharmacological intervention studies, and structure-activity relationship analyses.

Investigative Methodologies and Advanced Analytical Approaches in Isoproterenol Sulfate Research

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms underlying the effects of isoproterenol (B85558). These systems allow for controlled experiments that can elucidate specific signaling pathways and cellular responses.

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model for cardiovascular research. spandidos-publications.comnih.gov These cells, which can be differentiated into a cardiomyocyte-like phenotype, serve as a valuable tool for studying the cardiotoxic and hypertrophic effects of isoproterenol. nih.govscispace.com

Research has shown that the differentiation state of H9c2 cells influences their susceptibility to isoproterenol-induced toxicity. nih.gov Differentiated H9c2 cells are more susceptible to the toxic effects of isoproterenol, a phenomenon linked to alterations in the expression of β-adrenergic receptors, calcineurin, and proteins involved in apoptosis like Bax and Bcl-2. nih.gov Specifically, as H9c2 cells differentiate, the cellular content of β1- and β3-adrenergic receptors and calcineurin decreases, while the mitochondrial voltage-dependent anion channel (VDAC) and phosphorylated p38-MAPK increase. nih.gov

Isoproterenol treatment can induce a hypertrophic response in H9c2 cells, characterized by an increase in cell surface area and the expression of cardiac hypertrophy markers like atrial natriuretic peptide (ANP). amegroups.org This response has been utilized to study the signaling pathways involved in cardiac hypertrophy. For instance, isoproterenol has been shown to induce excessive autophagy in H9c2 cells, a process that can be modulated by various interventions. spandidos-publications.comnih.gov Furthermore, studies have investigated the role of specific microRNAs, such as miR-194, in regulating isoproterenol-induced hypertrophy, demonstrating that miR-194 can inhibit this process by targeting the calcineurin A (CnA)/nuclear factor of activated T-cells c2 (NFATc2) signaling pathway. amegroups.org

Primary cultures of cardiomyocytes are also employed to study the effects of isoproterenol. In primary rat myocyte cultures, isoproterenol treatment has been shown to cause a redistribution of late endosomes, a process that is dependent on microtubules and appears to be triggered by a mild acidification of the cytoplasm. nih.gov This suggests that alterations in endosomal trafficking are an early event in isoproterenol-induced myocardial injury. nih.gov Additionally, isoproterenol can induce the activation of protein kinase Cε (PKCε) in cardiomyocytes, leading to the phosphorylation of extracellular signal-regulated kinase (ERK) and subsequent hypertrophic growth. spandidos-publications.com

Table 1: Effects of Isoproterenol on Cardiomyocyte Cell Models

Cell Model Key Findings References
H9c2 Cardiomyoblasts Differentiation state affects susceptibility to isoproterenol toxicity. nih.govscispace.com
Induces hypertrophy and expression of ANP. amegroups.org
Triggers excessive autophagy. spandidos-publications.comnih.gov
miR-194 inhibits isoproterenol-induced hypertrophy via the CnA/NFATc2 pathway. amegroups.org
Primary Cardiomyocyte Cultures Causes microtubule-dependent redistribution of late endosomes. nih.gov
Activates PKCε and ERK, leading to hypertrophy. spandidos-publications.com
β1-adrenergic receptor activation is the primary driver of contractile responses. ahajournals.org

Human Embryonic Kidney (HEK293) cells are a versatile tool in isoproterenol research, primarily due to their high transfectability and their endogenous expression of β2-adrenergic receptors. nih.govnih.gov These cells are frequently used to create reporter gene assay systems to study the signaling pathways of G-protein coupled receptors (GPCRs), including those activated by isoproterenol. nih.gov

Reporter gene assays in HEK293 cells often utilize a reporter enzyme, such as secreted alkaline phosphatase (SEAP) or luciferase, under the transcriptional control of cyclic AMP (cAMP) response elements (CREs). nih.gov Since isoproterenol is a β-adrenergic agonist that stimulates adenylyl cyclase and increases intracellular cAMP, these reporter systems provide a quantifiable output of receptor activation. nih.govnih.gov For example, stimulation of HEK293 cells expressing a CRE-SEAP reporter with isoproterenol leads to a dose-dependent increase in SEAP expression. nih.gov Similarly, isoproterenol can stimulate luciferase activity in HEK293 cells engineered with a CRE-luciferase reporter.

HEK293 cells have also been instrumental in dissecting the biased agonism of isoproterenol. While traditionally considered a β-adrenergic agonist, studies have shown that at high concentrations, isoproterenol can also act as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway without stimulating the canonical Gαq/PLC pathway that leads to inositol (B14025) phosphate (B84403) accumulation. nih.gov This was demonstrated in HEK293 cells transiently expressing the α1A-adrenoceptor, where isoproterenol induced ERK phosphorylation and a slow, atypical calcium mobilization that could be blocked by α1A-adrenoceptor selective antagonists. nih.gov

Furthermore, HEK293 cells have been used to study the role of G protein-coupled receptor kinase 2 (GRK2) in β-adrenergic receptor-induced insulin (B600854) resistance. oup.com In this system, isoproterenol was used to induce β-adrenergic receptor activation, and the subsequent effects on insulin-mediated glucose uptake were examined. oup.com These studies have shown that GRK2 plays a crucial role in mediating adrenergic-induced insulin resistance. oup.com

Table 2: Applications of HEK293 Cells in Isoproterenol Research

Application Key Findings References
Reporter Gene Assays Isoproterenol stimulates CRE-driven reporter gene expression (SEAP, luciferase). nih.gov
Used for high-throughput screening of GPCR agonists and antagonists. nih.gov
Biased Agonism Studies Isoproterenol acts as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway. nih.gov
Induces atypical calcium mobilization in α1A-adrenoceptor-expressing HEK293 cells. nih.gov
Insulin Resistance Research Isoproterenol is used to model β-adrenergic receptor-induced insulin resistance. oup.com
GRK2 is identified as a key mediator of isoproterenol-induced insulin resistance. oup.com
Receptor Interaction Studies β2-adrenergic receptor can form a signaling complex with BKCa and LTCC ion channels. embopress.org

Beyond cardiomyocytes and HEK293 cells, a variety of other cell models have been instrumental in elucidating the diverse effects of isoproterenol.

SW480 Colon Carcinoma Cells: In the human colon cancer cell line SW480, isoproterenol has been shown to influence cell metabolism, survival, and migration. nih.govijmcmed.org Treatment with isoproterenol increases cell viability and migration potential. nih.gov It also shifts the metabolic profile of these cells, causing a decrease in the extracellular acidification rate (ECAR) and an increase in the oxygen consumption rate (OCR), indicating a switch towards oxidative phosphorylation. nih.gov This metabolic shift is accompanied by changes in gene expression, with an increase in the stemness-associated genes c-MYC and NANOG, and a decrease in PGC-1α, a regulator of oxidative phosphorylation. nih.govijmcmed.org Interestingly, while β-adrenergic stimulation with isoproterenol can decrease cell viability and proliferation, stimulation of α1B-adrenergic receptors has been found to increase cell viability. nih.gov

Chondrocytes: Studies using primary cultures of growth plate chondrocytes have revealed that isoproterenol, acting through β2-adrenergic receptors, plays a role in regulating chondrocyte growth and differentiation. nih.govnih.gov Isoproterenol stimulates chondrocyte proliferation while inhibiting their differentiation. nih.gov This is evidenced by the decreased expression of differentiation markers such as Indian hedgehog and collagen type X. nih.gov The signaling mechanism involves the activation of both adenylyl cyclase/PKA and ERK1/2 MAPK pathways, which in turn stimulates the AP-1 transcription factor Jun-B, leading to the inhibition of Sox-6 and collagen type II expression. nih.govphysiology.org

Vascular Smooth Muscle Cells (VSMCs): In VSMCs, isoproterenol is known to induce relaxation. nih.gov This effect is mediated, in part, by the hyperpolarization of the cell membrane through the activation of the electrogenic sodium pump. nih.gov Isoproterenol also inhibits the proliferation of VSMCs and the production of reactive oxygen species (ROS) induced by angiotensin II. researchgate.net This anti-proliferative and antioxidant effect is mediated by the induction of heme oxygenase-1 (HO-1) through a β2-adrenoceptor and PKA-dependent pathway. researchgate.net Conversely, isoproterenol itself has been shown to cause DNA damage in VSMCs by increasing intracellular ROS levels. spandidos-publications.com

Adipocytes: Isoproterenol is a potent stimulator of lipolysis in adipocytes, the process of breaking down stored triglycerides into free fatty acids and glycerol. nih.govoup.combioscientifica.com This effect is mediated by the activation of β-adrenergic receptors, leading to an increase in intracellular cAMP, activation of protein kinase A (PKA), and subsequent phosphorylation of key lipolytic enzymes like hormone-sensitive lipase (B570770) (HSL) and perilipin. nih.govbioscientifica.com The lipolytic response to isoproterenol can be modulated by various factors, including oxygen tension during adipocyte differentiation and the presence of other hormones like melatonin. nih.govoup.com For instance, adipocytes differentiated under lower oxygen conditions exhibit increased isoproterenol-stimulated lipolysis, which is associated with elevated expression of β-adrenergic receptors, HSL, and perilipin. nih.gov

Table 3: Effects of Isoproterenol in Various Cell Models

Cell Model Key Findings References
SW480 Colon Carcinoma Cells Increases cell viability, migration, and oxidative phosphorylation. nih.govijmcmed.org
Upregulates stemness genes (c-MYC, NANOG) and downregulates PGC-1α. nih.gov
Chondrocytes Stimulates proliferation and inhibits differentiation via β2-AR/PKA/ERK/Jun-B pathway. nih.govnih.govphysiology.org
Decreases expression of Indian hedgehog and collagen type II. nih.govnih.gov
Vascular Smooth Muscle Cells Induces relaxation by activating the electrogenic sodium pump. nih.gov
Inhibits angiotensin II-induced proliferation and ROS production via HO-1 induction. researchgate.net
Can cause DNA damage through increased ROS production. spandidos-publications.com
Adipocytes Stimulates lipolysis via β-AR/cAMP/PKA pathway. nih.govbioscientifica.com
Lipolytic response is enhanced in adipocytes differentiated at lower oxygen levels. nih.gov

Ex Vivo Organ Perfusion Techniques

Ex vivo organ perfusion techniques, particularly those involving the heart, provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models. These methods allow for the study of isoproterenol's effects on the integrated function and biochemistry of an entire organ while maintaining control over the perfusion environment.

The Langendorff-perfused heart model is a classic and widely used ex vivo preparation for studying cardiac physiology and pharmacology. nih.govphysiology.org In this model, the heart is isolated and retrogradely perfused through the aorta with a nutrient-rich buffer, which allows for the maintenance of cardiac function and the measurement of various parameters, including heart rate, contractile force, and coronary flow. nih.govahajournals.org

The Langendorff preparation is extensively used to investigate the effects of isoproterenol on myocardial function. Isoproterenol administration to a Langendorff-perfused heart typically elicits positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. jpp.krakow.ploup.com These responses are dose-dependent and can be used to assess the sensitivity of the heart to β-adrenergic stimulation. ahajournals.orgnih.gov For example, studies have used this model to demonstrate that in sepsis, while intrinsic myocardial function is depressed, the chronotropic sensitivity to isoproterenol is actually increased. nih.gov

This model is also invaluable for studying the biochemical changes induced by isoproterenol in the heart. Researchers can analyze the perfusate or the heart tissue itself to measure metabolic parameters and the activation state of signaling molecules. For instance, Langendorff perfusion has been used to show that isoproterenol infusion leads to impaired fatty acid oxidation and decreased myocardial triglyceride concentrations, indicating a significant downregulation of fatty acid metabolism. jpp.krakow.pl Furthermore, the model has been employed to study the phosphorylation of key proteins involved in calcium handling and contractility, such as phospholamban, in response to isoproterenol stimulation. researchgate.net Studies have also investigated how isoproterenol affects the distribution and association of proteins within the cardiac dyad, such as the ryanodine (B192298) receptor and bridging integrator 1 (BIN1), using tissue from Langendorff-perfused hearts. ahajournals.org

Table 4: Applications of the Langendorff-Perfused Heart Model in Isoproterenol Research

Area of Investigation Key Findings References
Myocardial Function Isoproterenol induces dose-dependent positive chronotropic and inotropic effects. jpp.krakow.ploup.com
Used to assess altered cardiac responsiveness in pathological states like sepsis and obesity. ahajournals.orgnih.gov
Chronic isoproterenol pretreatment leads to β-adrenoceptor desensitization. oup.com
Cardiac Biochemistry & Metabolism Isoproterenol infusion impairs fatty acid oxidation and reduces myocardial triglyceride levels. jpp.krakow.pl
Allows for the study of phosphorylation of key signaling and contractile proteins. researchgate.net
Isoproterenol treatment leads to an enhanced increase in phosphorylase activity in hyperthyroid hearts. cdnsciencepub.com
Structural & Molecular Changes Facilitates investigation of isoproterenol-induced changes in protein localization and interaction (e.g., RyR and BIN1). ahajournals.org
Used to evaluate the effects of cardioprotective agents against isoproterenol-induced hypertrophy and dysfunction. nih.gov

Isolated tissue slice preparations offer a valuable alternative or complementary approach to whole organ perfusion. This technique involves cutting thin, viable slices from an organ, such as the heart or liver, which can then be maintained in a culture medium for functional and biochemical analysis. While less common in isoproterenol research compared to Langendorff models, tissue slices provide a platform to study localized responses and gradients within the tissue architecture.

This methodology allows for multiple experiments to be conducted from a single organ, increasing the efficiency of animal use. The thin nature of the slices ensures adequate diffusion of oxygen and nutrients to the cells, maintaining their viability for several hours. In the context of isoproterenol research, cardiac tissue slices could be used to assess regional differences in β-adrenergic receptor density or signaling in response to isoproterenol treatment. For example, one could compare the response in slices from the epicardium versus the endocardium.

Biochemical assays on tissue slices can provide insights into metabolic changes and signaling pathway activation in a more localized manner than is possible with a homogenized whole organ. For instance, the effect of isoproterenol on cAMP production, kinase activation, or gene expression could be measured in specific regions of the heart. While direct search results for the use of isolated tissue slices specifically with isoproterenol sulfate (B86663) are limited, the principles of this technique make it a potentially powerful tool for future investigations into the localized effects of this compound.

Molecular and Biochemical Techniques

The investigation of Isoproterenol Sulfate's pharmacological effects relies on a suite of sophisticated molecular and biochemical techniques. These methods allow researchers to dissect the compound's interaction with its cellular targets and the subsequent signaling cascades at a molecular level.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are fundamental in determining the affinity and specificity of this compound for its target receptors, primarily β-adrenergic receptors. These assays typically employ a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the displacement of this radioligand by unlabeled this compound, researchers can quantify the compound's binding affinity.

Detailed research findings indicate that Isoproterenol acts as an agonist at β-adrenergic receptors. scispace.com In studies using membrane particulates from human fetal lungs, competition experiments with the specific β-antagonist ¹²⁵I-iodocyanopindolol (ICYP) were performed. scispace.com The agonist affinities were found to be consistent with a predominance of β₂-receptors. scispace.com In other experiments, the binding of the antagonist [³H]DHA was examined in membranes from cells expressing β₁-adrenergic receptors, yielding specific Ki values for isoproterenol. emory.edu Similarly, radioligand binding assays on cells expressing β₂-adrenergic receptor fusion constructs have been used to determine the IC₅₀ values for isoproterenol, which is the concentration required to displace 50% of the radioligand. plos.org These assays often use radioligands such as [¹²⁵I]-iodopindolol. plos.org The inclusion of GTP or its non-hydrolyzable analogs can help to distinguish between high and low-affinity agonist binding states of the receptor. scispace.comnih.gov

Table 1: Findings from Isoproterenol Receptor Binding Assays

Cell/Tissue Type Receptor Studied Radioligand Used Key Finding Reference
Human Fetal Lung Membranes β-adrenergic receptors ¹²⁵I-iodocyanopindolol (ICYP) Agonist affinities (isoproterenol > epinephrine (B1671497) » norepinephrine) consistent with a predominance of β₂-receptors. scispace.com
HEK-293 cells expressing Flag-β₁AR β₁-adrenergic receptor [³H]DHA The Ki value for isoproterenol was determined to be 1.9 ± 0.7 µM for the wild-type receptor. emory.edu
HEK-293 cells expressing HA-β₂AR β₂-adrenergic receptor [¹²⁵I]-iodopindolol The IC₅₀ value for isoproterenol was comparable in cells expressing β₂AR alone or with the insulin receptor. plos.org
DDT₁ MF-2 smooth muscle cells A₁ adenosine (B11128) receptors [³H]XAC Agonist competition was described by a two-state model. nih.gov
HEK293 cells expressing β₂AR-YFP β₂-adrenergic receptor [³H]CGP12177 Isoproterenol caused full receptor internalization. nih.gov

Measurement of Second Messengers (e.g., cAMP)

Upon binding to β-adrenergic receptors, Isoproterenol stimulates the production of the intracellular second messenger, cyclic adenosine monophosphate (cAMP). nih.gov The measurement of cAMP levels is a critical step in elucidating the functional consequences of receptor activation. This is often achieved through immunoassays or by measuring the conversion of ATP to cAMP by the enzyme adenylate cyclase. scispace.comarvojournals.org

Research has consistently shown that Isoproterenol potently stimulates cAMP formation in a concentration-dependent manner in various cell types. nih.govresearchgate.net For instance, in minced human fetal lung tissue, isoproterenol stimulated cAMP generation more than two-fold, with a maximal effect at approximately 10⁻⁶ M. scispace.com In isolated porcine ciliary processes, isoproterenol was also found to significantly increase cAMP concentration. arvojournals.org The activation of G proteins, which dissociate into Gαs and Gβγ subunits, leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This effect can be mimicked by forskolin, a direct activator of adenylyl cyclase, and is often studied in the presence of phosphodiesterase inhibitors like 3-isobutyl-1-methylxanthine (B1674149) to prevent cAMP degradation. nih.govresearchgate.net

Table 2: Isoproterenol-Stimulated cAMP Production

Cell/Tissue Type Method of Measurement Key Finding Reference
Human Fetal Lung Incubation with β-agonists and determination of generated cAMP. Isoproterenol stimulated cAMP generation more than 2-fold, with a half-maximal effect at approximately 10⁻⁷ M. scispace.com
Isolated Porcine Ciliary Processes Immunoassay 10 µM Isoproterenol significantly increased cAMP concentration from a control of 16 ± 1.8 to 30 ± 2.7 picomoles/mg protein. arvojournals.org
Mouse Distal Convoluted Tubule Cells Fluorescence techniques Isoproterenol increased cAMP concentrations in a dose-dependent manner. researchgate.net
Rat Parotid Acinar Cells Immunoblot analysis of PKA substrates 10⁻⁵ M and 10⁻⁷ M isoproterenol produced similar increases in the phosphorylation of PKA substrates, indicating cAMP production. nih.gov
Human Submandibular Gland (HSG) Cells Not specified Isoproterenol treatment leads to the activation of Gαs, which in turn activates adenylate cyclase to increase cAMP levels.

Protein Phosphorylation Analysis (e.g., Western Blot, Autoradiography, Immunoprecipitation)

The increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates a variety of downstream protein targets. Analyzing these phosphorylation events is crucial for understanding the cellular response to Isoproterenol. Western blotting with phospho-specific antibodies is a widely used technique to detect changes in the phosphorylation state of specific proteins. nih.govnih.gov Immunoprecipitation can be used to isolate a protein of interest before probing for its phosphorylation status, while autoradiography can visualize phosphorylated proteins after incubation with radiolabeled ATP. nih.gov

Studies have demonstrated that isoproterenol treatment leads to the phosphorylation of numerous proteins. For example, in rat olfactory bulbs, isoproterenol was shown to increase the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). nih.gov In rat parotid acinar cells, isoproterenol treatment increased the phosphorylation of PKA substrates and was found to block the phosphorylation of extracellular signal-related kinase (ERK). nih.gov Furthermore, in cardiac myocytes, isoproterenol stimulates the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at both Serine 157 and Serine 239. researchgate.net

Table 3: Protein Phosphorylation Induced by Isoproterenol

Protein Cell/Tissue Type Analytical Technique Key Finding Reference
CREB Rat Olfactory Bulbs Western Blot 2 mg/kg isoproterenol significantly increased pCREB levels compared to the saline group. nih.gov
ERK Rat Parotid Acinar Cells Western Blot Isoproterenol blocked the increase in ERK phosphorylation promoted by carbachol. nih.gov
PKA Substrates Rat Parotid Acinar Cells Western Blot Isoproterenol at 10⁻⁵ M and 10⁻⁷ M increased the phosphorylation of PKA substrates. nih.gov
VASP Mouse Cardiac Myocytes Western Blot Isoproterenol stimulated VASP phosphorylation at Ser157 and Ser239 with an EC₅₀ of ~10 nM. researchgate.net
Protein Band F (47,000 MW) Rat Cerebral Cortical Membranes Autoradiography after incubation with [γ-³²P]ATP Isoproterenol inhibited the phosphorylation of this specific protein band. nih.gov

Gene Expression Analysis (e.g., RT-qPCR)

The signaling cascades initiated by this compound can ultimately lead to changes in gene expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive and specific method used to measure the abundance of specific messenger RNA (mRNA) transcripts, providing insights into how Isoproterenol regulates gene activity. nih.govcore.ac.ukbio-rad.com This technique involves converting mRNA into complementary DNA (cDNA), which is then amplified and quantified in real-time. core.ac.uk

In a study investigating isoproterenol-induced cardiac fibrosis in mice, RNA sequencing (RNA-seq) and subsequent RT-qPCR validation were used to analyze global changes in gene expression. nih.gov The results showed that isoproterenol treatment led to significant differential expression of numerous genes over time. For example, after four days of treatment, 1548 genes were upregulated and 915 were downregulated. nih.gov Gene Ontology analysis revealed that upregulated genes were enriched in processes such as extracellular matrix organization, while downregulated genes were primarily involved in fatty acid oxidation and cardiac muscle contraction. nih.gov

Table 4: Gene Expression Changes in Response to Isoproterenol in Mouse Hearts

Gene Category Direction of Change Key Biological Process Time Point Reference
Extracellular Matrix (ECM) genes Upregulated ECM organization, cardiac remodeling, fibrosis 4, 8, and 11 days nih.gov
Fetal genes (e.g., Acta1, Pdlim1) Upregulated Pathogenic remodeling 4, 8, and 11 days nih.gov
Fatty Acid Oxidation genes Downregulated Cardiac energy metabolism 4, 8, and 11 days nih.gov
Sarcoplasmic Reticulum Calcium Ion Transport genes Downregulated Cardiac contractility 4, 8, and 11 days nih.gov
Cardiac Muscle Contraction genes Downregulated Cardiac contractility 4, 8, and 11 days nih.gov

Proteomic Profiling (e.g., 2D-PAGE, MS/MS)

To gain a broader understanding of the cellular changes induced by this compound, researchers employ proteomic profiling techniques. Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) separates proteins based on two independent properties: isoelectric point and molecular weight. nih.govmdpi.com This allows for the visualization of a large number of proteins in a sample. nih.gov Spots of interest, representing proteins with altered expression levels, can then be excised from the gel and identified using mass spectrometry (MS/MS). mdpi.comnih.gov

A study on isoproterenol-induced cardiac hypertrophy in rats utilized 2D-PAGE coupled with MALDI-TOF/TOF mass spectrometry to profile changes in the cardiac proteome. nih.gov By comparing the protein profiles of control and hypertrophic hearts, the researchers were able to identify differentially expressed proteins. nih.gov This approach provides a global view of the protein-level changes that underpin the physiological effects of isoproterenol. nih.gov

Table 5: Proteomic Analysis of Isoproterenol-Induced Cardiac Hypertrophy

Technique Sample Key Finding Reference
2D-PAGE and MALDI-TOF/TOF MS Cardiac tissue from rats Identification of differentially expressed proteins in hypertrophic hearts compared to controls. Prohibitin was identified as a potential biomarker. nih.gov

Enzyme Activity Assays (e.g., Adenylate Cyclase, PKA, Phosphatase)

Directly measuring the activity of key enzymes in the signaling pathway provides crucial functional data. sigmaaldrich.com Enzyme activity assays are designed to quantify the rate at which an enzyme converts its substrate into a product under specific conditions.

The activity of adenylate cyclase, the enzyme that produces cAMP, is a primary target for investigation. nih.gov Assays for adenylate cyclase activity typically measure the amount of cAMP produced from ATP in the presence of Isoproterenol. scispace.com Studies have shown that isoproterenol can both stimulate and, under certain conditions, inhibit adenylate cyclase activity. nih.govnih.gov For example, in rat cerebral cortical membranes, isoproterenol caused over 50% inhibition of adenylate cyclase activity under specific ionic conditions, an effect linked to protein phosphorylation. nih.gov The activity of PKA, the main downstream effector of cAMP, can also be assayed by measuring the phosphorylation of a specific substrate. nih.gov The activity of phosphatases, enzymes that dephosphorylate proteins, can also be relevant as they counteract the effects of kinases.

Table 6: Effects of Isoproterenol on Enzyme Activity

Enzyme Cell/Tissue Type Assay Conditions Effect of Isoproterenol Reference
Adenylate Cyclase Rat Cerebral Cortical Membranes High Mg²⁺ and micromolar Ca²⁺ Over 50% inhibition of activity nih.gov
Adenylate Cyclase Human Fetal Lung Incubation with β-agonists Stimulation of cAMP generation scispace.com
Adenylate Cyclase DDT₁ MF-2 Smooth Muscle Cells Presence of adenosine receptor agonists Adenosine agonists inhibited isoproterenol-stimulated adenylate cyclase activity. nih.gov
Protein Kinase A (PKA) Rat Parotid Acinar Cells Analysis of PKA substrate phosphorylation Isoproterenol activates PKA very rapidly. nih.gov

Cellular Imaging and Functional Assays

In the study of this compound, a variety of cellular imaging techniques and functional assays are employed to elucidate its effects on cell morphology, viability, migration, and contractility. These methods provide critical insights into the cellular and physiological responses to β-adrenergic stimulation.

Live-cell imaging is a fundamental tool for observing the dynamic structural changes in cells exposed to Isoproterenol. Isoproterenol is frequently used to induce a hypertrophic response in cardiomyocytes, characterized by an increase in cell size. oup.comamegroups.cn

Researchers utilize fluorescence microscopy to visualize and quantify these morphological alterations. Typically, cells such as the H9c2 cardiomyoblast cell line are stained with fluorescent dyes like phalloidin, which binds to F-actin, and DAPI, which stains the nucleus. oup.comamegroups.cn This allows for the precise measurement of the cell surface area using imaging software. Studies have successfully established cardiac hypertrophy models by treating H9c2 cells with Isoproterenol, leading to a significant and measurable increase in cell surface area. oup.comamegroups.cnmdpi.com For instance, treatment of H9c2 cells with 10 μM Isoproterenol for 48 hours has been shown to induce significant cardiomyocyte hypertrophy. oup.com In one study, this resulted in the cell surface area increasing to approximately 1.8 times its original size. amegroups.cn These imaging techniques are crucial for confirming the hypertrophic effects of Isoproterenol at a cellular level. mdpi.comfrontiersin.org

Table 1: Isoproterenol-Induced Morphological Changes in H9c2 Cells

Treatment Duration Observation Measurement Technique Finding Reference
10 μM Isoproterenol 48 hours Cardiac Hypertrophy Phalloidin and DAPI staining, Immunofluorescence Microscopy Significant increase in cell surface area. oup.com
Isoproterenol 24 hours Cardiac Hypertrophy Phalloidin staining, Confocal Microscopy Cell surface area increased to ~1.8 times the original size. amegroups.cn

To understand the cytotoxic and apoptotic potential of Isoproterenol, researchers employ several key assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Studies have used this assay to evaluate the effect of Isoproterenol on various cell types, including colon cancer cells (SW480), vascular smooth muscle cells (VSMCs), and cardiac fibroblasts. nih.govspandidos-publications.comjst.go.jp In SW480 colon cancer cells, Isoproterenol treatment was found to increase cell viability. nih.govnih.gov Conversely, in rat cardiac fibroblasts, Isoproterenol treatment reduced cell viability, an effect that was countered by co-treatment with 5-demethylnobiletin. jst.go.jp In H9C2 cells, a model for cardiomyocytes, Isoproterenol-induced injury was demonstrated by a decrease in cell viability via MTT assay. semanticscholar.org

Fluorescein Isothiocyanate (FITC)-Annexin-V/Propidium Iodide (PI) staining is a widely used method for detecting apoptosis. nacalai.comnih.gov In apoptotic cells, phosphatidylserine (B164497) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin-V. nacalai.comkarger.com Propidium Iodide is a fluorescent agent that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nacalai.comnih.gov Research on HEK 293 cells showed that co-treatment with Isoproterenol and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) led to a significant increase in both early (Annexin-V positive/PI negative) and late (Annexin-V positive/PI positive) apoptotic cells compared to treatment with either agent alone. nih.gov Similarly, in cardiomyocytes, Isoproterenol was shown to significantly increase apoptosis, an effect that could be modulated by other agents. karger.com

Caspase activation is a hallmark of apoptosis. The apoptotic process involves a cascade of these cysteine proteases. tandfonline.com Studies have investigated the effect of Isoproterenol on key executioner caspases like caspase-3. In differentiated H9c2 cells, Isoproterenol treatment leads to the activation of caspase-3. researchgate.net In other cardiac models, Isoproterenol-induced injury was associated with changes in the expression of pro-apoptotic proteins (like Bax and cleaved caspase-3) and anti-apoptotic proteins (like Bcl-2). jst.go.jpmdpi.com

Table 2: Assessment of Isoproterenol's Effect on Cell Viability and Apoptosis

Assay Cell Type Treatment Key Finding Reference
MTT Assay SW480 Colon Cancer Cells Isoproterenol (0-150 μM) Increased cell survival rates. nih.gov
MTT Assay HEK 293 Cells Isoproterenol (100 µM) + TRAIL (100 ng/mL) Co-treatment resulted in 35% cell death, compared to 13% (Iso alone) and 17% (TRAIL alone). nih.gov
Annexin-V/PI Staining HEK 293 Cells Isoproterenol (100 µM) + TRAIL (100 ng/mL) Increased early apoptotic cells (19.4%) and late apoptotic cells (6.3%). nih.gov
Annexin-V/PI Staining Cardiomyocytes Isoproterenol (100 nM) Apoptosis significantly increased from a basal rate of 8.92% to 28.05%. karger.com
Caspase Activation Differentiated H9c2 Cells Isoproterenol Increased activated caspase-3. researchgate.net

The scratch assay, or wound healing assay, is a straightforward and widely used method to study directional cell migration in vitro. creative-bioarray.comsigmaaldrich.comfrontiersin.org The assay involves creating a "scratch" in a confluent cell monolayer and then monitoring the closure of this gap by migrating cells over time. nih.govcreative-bioarray.com To isolate the effects on migration from those of cell division, proliferation is often inhibited with agents like mitomycin C. nih.gov

In a study involving SW480 colon cancer cells, a scratch assay was used to evaluate the effect of Isoproterenol on cell migration. nih.gov The cells were treated with Isoproterenol, and the closure of the scratched area was measured at 36 and 72 hours. The results indicated that for this specific cell line and under the studied conditions, treatment with Isoproterenol did not significantly alter the migration of the cells compared to the control group. nih.govnih.gov

The effects of Isoproterenol on the contractility of cardiac muscle are a key area of investigation. These studies are often performed on isolated systems, such as single ventricular myocytes or isolated myocardial tissue, to directly measure changes in contractile force and kinetics. nih.govahajournals.orgahajournals.org

In isolated, nonfailing human myocardium, Isoproterenol significantly enhances contractility. nih.gov Measurements using isometric force and heat analysis showed that Isoproterenol increased peak twitch tension, the maximum rate of tension rise, and the maximum rate of tension fall. nih.gov For example, an average concentration of 0.8 µM Isoproterenol resulted in a 46% increase in peak twitch tension. nih.gov It also influences the underlying mechanics of contraction by increasing the rate of acto-myosin crossbridge cycling and decreasing the economy of isometric force production. nih.gov

Studies on isolated ventricular myocytes from guinea pigs and bovine hearts have also demonstrated Isoproterenol's positive inotropic effects. ahajournals.org In these single-cell preparations, Isoproterenol prolongs the action potential duration and increases the amplitude of unloaded cell shortening, with bovine cells showing a greater response than those from guinea pigs. ahajournals.org

Table 3: Effect of Isoproterenol on Contractility in Isolated Cardiac Systems

System Parameter Measured Treatment Concentration Key Finding Reference
Isolated Human Myocardium Peak Twitch Tension 0.8 +/- 0.3 µM 46% increase nih.gov
Isolated Human Myocardium Max. Rate of Tension Rise 0.8 +/- 0.3 µM 126% increase nih.gov
Isolated Human Myocardium Max. Rate of Tension Fall 0.8 +/- 0.3 µM 137% increase nih.gov
Isolated Bovine Myocytes Action Potential Duration (APD50) 1 nM 41% increase ahajournals.org
Isolated Guinea Pig Myocytes Action Potential Duration (APD50) 1 nM 37% increase ahajournals.org

In Silico Approaches

Computational methods provide powerful tools for investigating the molecular interactions that underpin the pharmacological effects of Isoproterenol.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as Isoproterenol, to its receptor at an atomic level. patsnap.comyyu.edu.tr These methods are crucial for understanding the structural basis of agonist activity at β-adrenergic receptors.

MD simulations have been used to study Isoproterenol bound to both β1 and β2 adrenergic receptors. researchgate.net Microsecond-long simulations revealed a novel binding mode for the agonist that differs from the poses of antagonists seen in crystal structures. researchgate.net These simulations highlight the dynamic nature of the ligand-receptor interaction, showing that internal water molecules play a role in stabilizing unique interactions between the catechol group of Isoproterenol and the receptor. researchgate.net Further simulations of a complex composed of the β2-adrenergic receptor (β2AR) and a part of its G-protein partner (GαCT) demonstrated that Isoproterenol induces specific conformational changes, such as an inward motion of helix 5, that stabilize the receptor-G-protein interaction, which is essential for signal transduction. nih.gov In contrast, an inverse agonist was shown to destabilize this interaction. nih.gov These in silico findings provide a detailed, dynamic picture of how Isoproterenol binding initiates the cascade of events leading to a cellular response. researchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
5-demethylnobiletin
5-fluorouracil (B62378)
Annexin-V
β-hydroxybutyrate
Caspase-3
DAPI (4',6-diamidino-2-phenylindole)
Epinephrine
Fluorescein Isothiocyanate (FITC)
This compound
Mitomycin C
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Phalloidin
Propidium Iodide (PI)
STVNa

Mechanistic Insights and Theoretical Frameworks

Theoretical Models of Beta-Adrenergic Signaling Dynamics and Regulation

The interaction of isoproterenol (B85558) with β-adrenergic receptors (β-ARs) is a dynamic process governed by complex molecular interactions. To understand these dynamics, researchers have developed various theoretical and mathematical models that move beyond simple "on/off" switches for receptor activity. nih.govnih.gov

One foundational concept is the two-state receptor model , which posits that receptors can exist in an equilibrium between an inactive (R) and an active (R) state. wikipedia.org Agonists like isoproterenol are thought to bind preferentially to the R state, shifting the equilibrium towards activation and initiating a biological response. wikipedia.org However, this model has been expanded upon, as evidence suggests that GPCRs can adopt multiple active-like conformations, each potentially capable of differential G-protein interaction and signaling. nih.govnih.gov

More sophisticated computational models have been developed to capture the complexity of the β-adrenergic signaling network. These include:

Biochemical Models: These models use systems of ordinary differential equations (ODEs) based on mass-action kinetics to describe the concentrations of signaling molecules over time. They can incorporate detailed mechanisms like receptor-G protein coupling, adenylyl cyclase activation, cAMP production, and the activation of Protein Kinase A (PKA). nih.govnih.gov For instance, a model for the canine ventricular myocyte incorporates PKA-mediated phosphorylation of key proteins involved in excitation-contraction coupling in response to isoproterenol. nih.gov

Logic-Based Differential Equation Models: These approaches, such as those using normalized-Hill functions, simplify the network while retaining key dynamic features. nih.gov They can effectively model the roles of feedback and feed-forward loops within the β-adrenergic pathway and simulate the system's response to stimuli like norepinephrine (B1679862) or isoproterenol. nih.gov

Conformation-Based Mathematical Models: Guided by experimental techniques like 19F quantitative nuclear magnetic resonance (19F-qNMR), these models aim to quantify the population distribution of different receptor conformational states. nih.govnih.gov This allows for a more nuanced understanding of how various ligands produce a range of pharmacological efficacies. nih.govnih.gov

A computational model of β-adrenergic-induced hypertrophy highlights the involvement of both classical (Gs/AC/cAMP/PKA) and non-classical pathways (Gi-dependent). nih.gov Such models can investigate the dynamic contribution of different mediators and the effects of varying β1/β2 receptor ratios on the hypertrophic response induced by isoproterenol. nih.govresearchgate.net These theoretical frameworks are crucial for dissecting the intricate regulation of β-adrenergic signaling and predicting cellular responses to agonists like isoproterenol.

Concepts of Biased Agonism and Pleiotropic Signaling in Isoproterenol Sulfate (B86663) Pharmacology

The classical view of an agonist uniformly activating all signaling pathways coupled to a receptor has been replaced by more sophisticated concepts like biased agonism and pleiotropic signaling. These frameworks recognize that a single receptor can signal through multiple pathways and that different agonists can selectively activate a subset of these pathways.

Biased Agonism: Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize specific conformations of a receptor, thereby preferentially activating one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). nih.gov While isoproterenol is the quintessential non-selective β-AR agonist, research has shown it can act as a biased agonist at other receptors. nih.gov

A key example is isoproterenol's action on the alpha-1A-adrenergic receptor (α1A-AR). nih.gov The α1A-AR is typically known to couple to the Gαq/PLC pathway, leading to calcium mobilization. However, studies have revealed that isoproterenol can act as a biased agonist at this receptor, selectively activating the MAPK/ERK signaling cascade, likely independent of Gαq activation. nih.gov This demonstrates that a ligand's "selectivity" can be pathway-dependent, not just receptor-dependent. This biased signaling at the α1A-AR by isoproterenol also appears to involve receptor internalization, a process often mediated by β-arrestin. nih.gov

Pleiotropic Signaling: Pleiotropy refers to the ability of a single receptor to produce multiple, distinct downstream effects. β-Adrenergic receptors are prime examples of pleiotropic signaling. Upon activation by an agonist like isoproterenol, they can initiate a variety of cellular responses beyond the canonical Gs-cAMP-PKA pathway. nih.gov

For example, β2-ARs can also couple to the inhibitory G-protein (Gi), which can trigger separate signaling cascades, including the PI3K/Akt pathway, contributing to effects like cardiac hypertrophy. nih.govsdu.dk The activation of ERK by isoproterenol in cardiomyocytes has been shown to be dependent on calcium signaling and the phosphatase calcineurin, illustrating a non-canonical pathway that links β-AR stimulation to mitogenic signaling. ahajournals.org

The balance between these various Gs- and Gi-mediated pathways, as well as β-arrestin-dependent signaling, determines the ultimate cellular outcome. nih.govnih.gov The concept of biased agonism offers a therapeutic strategy to develop new drugs that could selectively engage only the beneficial pathways downstream of a receptor while avoiding those that cause adverse effects. nih.gov

Systems Biology Perspectives on Isoproterenol Sulfate-Induced Cellular Adaptations

Systems biology provides a holistic approach to understanding the complex cellular adaptations induced by isoproterenol by integrating large-scale datasets from genomics, transcriptomics, and proteomics. This perspective allows for the construction of comprehensive network models of signaling and gene regulation.

Transcriptomic Analyses: Studies using RNA sequencing on models of isoproterenol-induced cardiac remodeling have revealed massive alterations in the transcriptome. nih.govnih.govdntb.gov.uaconsensus.app In mice treated with isoproterenol, researchers observed the upregulation of genes associated with extracellular matrix (ECM) organization, cell growth, and cell-cell contact. nih.govnih.gov Concurrently, genes related to fatty acid oxidation and cardiac muscle contraction were downregulated. nih.govnih.gov These transcriptomic shifts provide a molecular blueprint of the changes that underpin pathological processes like cardiac fibrosis. nih.govnih.gov The analysis also identified the differential regulation of numerous long non-coding RNAs (lncRNAs), highlighting their potential role in the cardiac response to sustained β-adrenergic stimulation. nih.govnih.gov

Proteomic Analyses: Quantitative proteomics has been used to map the protein expression changes in cardiomyocytes following isoproterenol treatment. In a model of compensated cardiac hypertrophy, proteomic analysis identified the dysregulation of several key proteins and pathways. nih.gov For example, pathways involving actin cytoskeleton signaling and integrin-linked kinase (ILK) signaling were activated, while sirtuin signaling was inhibited. nih.gov Another study identified prohibitin (PHB) as a differentially expressed protein, suggesting its potential association with cardiomyocyte growth and hypertrophy. nih.gov These proteomic snapshots offer insights into the functional execution of the genetic programs altered by isoproterenol. nih.govnih.govfigshare.com

Network Modeling and Key Driver Identification: A powerful application of systems biology is the use of co-expression network modeling to analyze transcriptomic data from isoproterenol-treated animals. researchgate.netahajournals.org By grouping genes into modules based on their expression patterns, researchers can correlate these modules with specific disease-related traits, such as cardiac hypertrophy. researchgate.netahajournals.org Using causal modeling algorithms on these networks, it is possible to identify putative "master regulator" genes that drive the activity of entire modules. For instance, a systems genetics analysis identified the gene Adamts2 as a putative key driver of a gene module significantly correlated with heart failure-related traits in mice treated with isoproterenol. researchgate.netfrontiersin.org Such approaches provide a view of higher-order gene interactions and help pinpoint novel targets for further investigation. researchgate.net

Table 1: Selected Pathways and Genes Dysregulated by Isoproterenol in Cardiac Tissue This table summarizes findings from transcriptomic and proteomic studies. The direction of change refers to the effect of isoproterenol treatment.

Table 2: Compound Names Mentioned in the Article

Future Research Directions and Unanswered Questions in Isoproterenol Sulfate Research

Exploration of Novel Intracellular Targets and Signaling Nodes

Isoproterenol (B85558) sulfate (B86663) primarily exerts its effects through β-adrenergic receptors, leading to a cascade of intracellular events initiated by the activation of G-proteins and the subsequent production of cyclic AMP (cAMP). patsnap.com This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream proteins. ontosight.ai However, the full spectrum of its intracellular targets and the nuances of its signaling pathways are still being elucidated.

Future research will likely focus on identifying and characterizing novel intracellular binding partners for isoproterenol sulfate or its downstream effectors beyond the canonical PKA pathway. For instance, research has pointed towards the involvement of the small G protein Rap1 and the serine/threonine kinase B-Raf in β2-adrenergic receptor-mediated activation of extracellular signal-regulated kinases (ERKs). tocris.com Further investigation into these and other alternative signaling nodes could reveal previously unknown mechanisms of action and potential therapeutic targets. The role of Giα-coupled β2-adrenoceptor signaling in inducing vascular oxidative stress and endothelial dysfunction presents another avenue for exploration. plos.org

Interactive Table: Key Signaling Molecules in Isoproterenol-Mediated Pathways
Molecule Role in Isoproterenol Signaling Potential Research Focus
G-proteins (Gs and Gi) Couple β-adrenergic receptors to intracellular effectors. patsnap.com Investigating the balance and crosstalk between Gs and Gi signaling in different cell types and disease states.
Adenylyl Cyclase Catalyzes the conversion of ATP to cAMP upon Gs activation. patsnap.com Exploring isoforms of adenylyl cyclase and their specific roles in isoproterenol-induced responses.
Cyclic AMP (cAMP) A key second messenger that activates PKA. ontosight.ai Mapping the spatiotemporal dynamics of cAMP signaling in response to isoproterenol.
Protein Kinase A (PKA) Phosphorylates numerous downstream targets to elicit cellular responses. ontosight.ai Identifying novel PKA substrates and their functional consequences in the context of isoproterenol stimulation.
Extracellular signal-regulated kinases (ERKs) Activated via β2-receptors, potentially through Rap1 and B-Raf. tocris.com Elucidating the precise mechanisms of ERK activation and its contribution to the overall cellular response to isoproterenol.
Giα Implicated in isoproterenol-induced vascular oxidative stress. plos.org Understanding how Giα-mediated signaling contributes to the pathological effects of prolonged β-adrenergic stimulation.

Development and Refinement of Advanced Preclinical Models for Specific Pathologies

Isoproterenol is widely used to create animal models of various cardiovascular diseases, including cardiac hypertrophy, fibrosis, and myocardial infarction. nih.govplos.orgfrontiersin.org These models have been instrumental in understanding disease mechanisms and testing potential therapies. However, there is a continuous need to develop and refine these models to better mimic the complexity of human diseases.

Future research will likely focus on creating more sophisticated preclinical models that incorporate specific genetic backgrounds, comorbidities, or environmental factors. For example, studies have already begun to investigate sex-related differences in the response to isoproterenol-induced cardiac dysfunction. plos.org Further development of models that replicate specific patient populations, such as those with diabetes or underlying inflammatory conditions, will be crucial for translational research. The use of isoproterenol in combination with other agents, like phenylephrine, to create more robust models of heart failure is another promising direction. ahajournals.org Additionally, the development of in vitro models, such as 3D-multicellular human iPSC-heart organoids, offers a platform to study the effects of isoproterenol in a more controlled and human-relevant system. researchgate.net

Integration of Multi-Omics Data to Elucidate Comprehensive Cellular Responses

The advent of high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the global cellular response to this compound. nih.gov By integrating data from these different molecular levels, researchers can obtain a more holistic view of the complex biological processes affected by this compound.

Future studies will increasingly utilize multi-omics approaches to identify novel biomarkers of isoproterenol response and to uncover new therapeutic targets. For instance, quantitative proteomics has already been used to reveal that the cardioprotective effect of certain compounds in isoproterenol-induced cardiac injury is related to the regulation of metabolic pathways. nih.gov Transcriptome analysis has identified the dysregulation of genes related to extracellular matrix deposition and cardiac contraction following isoproterenol administration. frontiersin.orgnih.gov Integrating these datasets with metabolomic profiles, which can reveal changes in cellular metabolism, will provide a comprehensive understanding of the cellular adaptations to isoproterenol. This integrated approach will be invaluable for personalized medicine, allowing for the stratification of patients and the prediction of drug responses. frontiersin.org

Detailed Elucidation of Long-Term Molecular and Cellular Adaptations to this compound Exposure

While the acute effects of this compound are well-documented, the long-term molecular and cellular adaptations to chronic exposure are less understood. Prolonged stimulation of β-adrenergic receptors can lead to maladaptive changes, including cardiac remodeling and heart failure. nih.gov

Future research needs to focus on the detailed elucidation of these long-term adaptations. This includes investigating changes in gene expression, protein profiles, and cellular signaling pathways over extended periods of isoproterenol exposure. For example, studies have shown that prolonged isoproterenol administration induces hypertrophic and fibrotic genes in the heart. plos.org Understanding the epigenetic modifications, such as changes in DNA methylation and histone acetylation, that contribute to these sustained changes in gene expression will be a key area of investigation. Furthermore, exploring the role of non-coding RNAs, such as long non-coding RNAs (lncRNAs), in mediating the long-term effects of isoproterenol is an emerging area of interest. frontiersin.orgnih.gov A study has already identified a novel intracellular role for matrix metalloproteinase-2 (MMP-2) in the long-term actions of isoproterenol. ualberta.ca

Investigating this compound's Role in Emerging Research Areas Beyond Classical Adrenergic Fields

Traditionally, research on this compound has been concentrated within the field of cardiovascular pharmacology. However, the ubiquitous nature of adrenergic receptors suggests that isoproterenol could have significant effects in other physiological and pathological contexts.

Future investigations should explore the role of this compound in emerging research areas. For instance, studies have begun to examine the effects of adrenergic signaling on cancer cell metabolism, survival, and migration. nih.gov Research has shown that isoproterenol can alter the metabolic adaptation of colon cancer cells. nih.gov Another area of interest is the central nervous system, where isoproterenol has been observed to have stimulatory effects and can influence levels of consciousness. clinicaltrials.gov Further research could also delve into the immunomodulatory effects of isoproterenol and its potential role in inflammatory and autoimmune diseases. Exploring these non-classical applications could open up new therapeutic avenues for this well-established compound.

Interactive Table: Investigated Effects of Isoproterenol in Various Research Models
Research Model Key Findings Reference
SW480 Colon Cancer Cells Isoproterenol can shift metabolism towards oxidative phosphorylation, promoting survival and migration. nih.gov
C57Bl/6NCrl Mice Prolonged administration causes cardiac dysfunction, hypertrophy, and fibrosis. No significant sex-related differences were observed in this model. plos.org
Rat Model of Myocardial Injury Isoproterenol administration leads to oxidative stress, reactive oxygen species overproduction, and inflammation, mimicking features of human heart disease. researchgate.net
H9c2 Cardiomyoblast Cells Isoproterenol induces cardiac hypertrophy, as indicated by increased cell surface area and upregulation of fetal genes. oup.com
Mouse Model of Heart Failure Chronic β-adrenergic stimulation with isoproterenol leads to left ventricular remodeling and dysfunction. ahajournals.org

Q & A

Q. What are the primary pharmacological mechanisms of Isoproterenol Sulfate in experimental models?

this compound acts as a non-selective β-adrenergic receptor agonist, binding to β1, β2, and β3 receptors. Its activation triggers cAMP-dependent pathways, leading to increased heart rate (chronotropy), myocardial contractility (inotropy), and bronchodilation. Methodologically, researchers validate receptor specificity using competitive antagonists (e.g., propranolol for β1/β2) and quantify cAMP levels via ELISA or FRET-based assays .

Q. What are the standard dosage ranges for this compound in in vitro versus in vivo studies?

  • In vitro: 1 nM–10 µM for cardiomyocyte studies, with EC50 values varying by tissue type (e.g., 50 nM in rat cardiomyocytes for cAMP elevation) .
  • In vivo: 2–10 mg/kg/day in rodent models for inducing cardiac hypertrophy, adjusted based on metabolic rate and route (subcutaneous vs. intraperitoneal) . Considerations : Dosage calibration must account for species-specific receptor density and pharmacokinetic profiles.

Q. How do researchers select appropriate animal models for studying this compound's cardiovascular effects?

Rodent models (e.g., rats, mice) are preferred due to conserved β-adrenergic pathways. Key criteria include:

  • Genetic background (e.g., knockout models for β1 vs. β2 receptor studies).
  • Age and sex (e.g., older mice show reduced β-receptor sensitivity).
  • Disease induction protocols (e.g., chronic infusion for hypertrophy models). Validation requires echocardiography and histopathology to confirm phenotype consistency .

Advanced Research Questions

Q. What methodological considerations are critical when designing studies to assess the chronotropic versus inotropic effects of this compound?

  • Isolated heart preparations (Langendorff): Enable direct measurement of contractility and heart rate without systemic interference.
  • Telemetry in conscious animals : Reduces anesthesia-induced artifacts in cardiovascular parameters.
  • Dose-response curves : Essential to distinguish β1 (dominant inotropy) vs. β2 (vascular effects) contributions.
  • Controls : Include β1-selective agonists (e.g., dobutamine) and antagonists to isolate effects .

Q. How can researchers resolve contradictions in reported EC50 values of this compound across different tissue types?

Discrepancies arise from receptor subtype distribution, coupling efficiency, and assay conditions. Strategies include:

  • Receptor density quantification : Radioligand binding assays (e.g., ³H-CGP-12177).
  • Tissue-specific knockout models : To isolate β1 vs. β2 contributions.
  • Meta-analysis : Pooling data from standardized protocols (e.g., ISO concentration, buffer composition) to identify confounding variables .

Q. What strategies optimize the detection of this compound-induced β3-adrenergic receptor activation given its low affinity compared to β1/β2 receptors?

  • Pharmacological potentiation : Use β1/β2 antagonists (e.g., atenolol + ICI-118,551) to unmask β3 effects.
  • Gene editing : CRISPR-mediated β3 overexpression in cell lines.
  • Functional assays : Measure nitric oxide production (β3-specific) via Griess reagent or fluorescent probes .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.